Methyl 6-chloropicolinate
Description
Properties
IUPAC Name |
methyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXBVMXSBEKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287569 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-55-1 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-Chloropicolinate from 6-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloropicolinate, a key intermediate in the pharmaceutical and agrochemical industries, from 6-chloropicolinic acid. This document details the core chemical principles, experimental protocols, and analytical data to support research and development in this area.
Introduction
This compound is a versatile chemical building block characterized by a pyridine ring substituted with a chloro group and a methyl ester. Its molecular formula is C₇H₆ClNO₂, and it has a molecular weight of 171.58 g/mol .[1] This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules. The presence of the reactive chloro group and the ester functionality allows for a range of chemical transformations, making it a valuable starting material in medicinal and materials chemistry.
This guide will focus on the two primary and most effective methods for the synthesis of this compound from 6-chloropicolinic acid:
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification reaction.
-
Two-Step Synthesis via Acyl Chloride: A method involving the activation of the carboxylic acid with thionyl chloride.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of both the reactant and the product is essential for successful synthesis, purification, and handling.
| Property | 6-Chloropicolinic Acid | This compound |
| CAS Number | 4684-94-0 | 6636-55-1 |
| Molecular Formula | C₆H₄ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 157.55 g/mol | 171.58 g/mol [1] |
| Appearance | White to cream or tan crystalline powder | White to almost white powder or crystalline solid[1] |
| Melting Point | 190-191 °C | 93.0 to 97.0 °C[1] |
| Solubility | Slightly soluble in DMSO and Methanol | Soluble in methanol[1] |
Synthetic Methodologies
Method 1: Fischer-Speier Esterification
This method involves the direct reaction of 6-chloropicolinic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by using an excess of methanol, which often serves as the solvent.
Reaction Scheme:
Detailed Experimental Protocol:
-
To a solution of 6-chloropicolinic acid (e.g., 10.0 g, 63.5 mmol) in methanol (e.g., 100 mL), cautiously add concentrated sulfuric acid (e.g., 2 mL) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: While specific yields for this exact transformation are not widely reported in publicly available literature, similar Fischer esterifications typically proceed with yields ranging from 70-90%.
Method 2: Two-Step Synthesis via Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This approach is often faster and can be advantageous for less reactive systems.
Reaction Scheme:
Detailed Experimental Protocol:
Step 1: Synthesis of 6-Chloropicolinoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-chloropicolinic acid (e.g., 10.0 g, 63.5 mmol) in an excess of thionyl chloride (e.g., 50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: Synthesis of this compound
-
To the crude 6-chloropicolinoyl chloride, cautiously add methanol (e.g., 100 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product as described in Method 1.
Expected Yield: This method generally provides high yields, often exceeding 85-95%, due to the high reactivity of the acyl chloride intermediate.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material and the final product.
Table 1: Spectroscopic Data for 6-Chloropicolinic Acid
| Technique | Data |
| ¹H NMR | Data not readily available in searched literature. Expected signals would include aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Data not readily available in searched literature. Expected signals would include carbons of the pyridine ring and a signal for the carboxylic carbon. |
| IR (KBr, cm⁻¹) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C=C/C=N stretches in the 1400-1600 cm⁻¹ region. |
| Mass Spec (m/z) | Molecular Ion (M⁺): 157.0 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected signals: ~8.0-7.4 ppm (m, 3H, aromatic protons), ~4.0 ppm (s, 3H, methyl ester protons). |
| ¹³C NMR (CDCl₃) | Expected signals: ~165 ppm (C=O), ~150-120 ppm (aromatic carbons), ~53 ppm (methyl ester carbon). |
| IR (ATR-Neat, cm⁻¹) | A strong C=O stretch is expected around 1730 cm⁻¹, C-O stretch around 1250 cm⁻¹, and C=C/C=N stretches in the 1400-1600 cm⁻¹ region. |
| Mass Spec (m/z) | Molecular Ion (M⁺): 171.0[2] |
Conclusion
The synthesis of this compound from 6-chloropicolinic acid can be reliably achieved through either Fischer-Speier esterification or a two-step procedure involving an acyl chloride intermediate. The choice of method may depend on the desired reaction time, scale, and available reagents. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this important chemical intermediate. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.
References
Physical and chemical properties of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and synthetic utility of Methyl 6-chloropicolinate. This versatile chemical intermediate is a key building block in the synthesis of a wide range of molecules for pharmaceutical and agrochemical research.
Core Properties of this compound
This compound is a pyridine derivative characterized by a chloro group at the 6-position and a methyl ester at the 2-position.[1] This substitution pattern makes it a valuable precursor for various chemical transformations.[1]
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | methyl 6-chloropyridine-2-carboxylate | [2][3] |
| Synonyms | Methyl 6-chloro-2-pyridinecarboxylate, 6-Chloropicolinic acid methyl ester, 6-Chloro-pyridine-2-carboxylic acid methyl ester | [2][3][4][5] |
| CAS Number | 6636-55-1 | [1][2][3][6] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][6] |
| Molecular Weight | 171.58 g/mol | [1][2][3][6] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Melting Point | 92°C to 98°C | [1][3] |
| Solubility | Soluble in methanol; Slightly soluble in water. | [3] |
| Purity | ≥97% | [6] |
| InChI Key | TWUXBVMXSBEKHA-UHFFFAOYSA-N | [2][3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [6] |
| logP | 1.5216 | [6] |
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[3] The container should be kept tightly sealed and protected from light and heat.[1][3] It is recommended to store the compound away from strong oxidizing agents.[3] For long-term storage, a temperature of 2-8°C in a refrigerator is suggested.[7]
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and characterization of this compound.
A standard and widely used method for synthesizing this compound is the acid-catalyzed esterification of 6-chloropicolinic acid.[1]
Objective: To synthesize this compound through the Fischer esterification of 6-chloropicolinic acid with methanol.
Materials:
-
6-chloropicolinic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropicolinic acid in an excess of methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution while stirring.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol using a rotary evaporator. Partition the remaining residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on silica gel.[1]
Caption: Synthesis workflow for this compound.
The identity and purity of the synthesized this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The expected signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group should be observed at their characteristic chemical shifts (δ). For a similar compound, aromatic protons were noted around δ 8.75 ppm.[1]
Chemical Reactivity and Applications
The structure of this compound, featuring both a reactive chloro group and an ester moiety, makes it a highly valuable intermediate in synthetic chemistry.[1]
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution , allowing for its replacement with various nucleophiles (e.g., amines, alkoxides). This reactivity is fundamental to building more complex molecular scaffolds.
Furthermore, this compound is a key substrate in palladium-catalyzed cross-coupling reactions , such as Ullmann-type couplings.[1] These reactions are instrumental in forming carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of bipyridine structures and other elaborate heterocyclic systems.[1] The ester group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional pathways for functionalization.[1]
Caption: Synthetic utility of this compound.
In pharmaceutical research, this compound serves as an essential intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).[1] Its derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory effects.[1] For instance, it has been used to create novel antimicrobial compounds active against resistant bacterial strains.[1] Amino-substituted derivatives, which can be synthesized from this precursor, allow for further functionalization, such as amide bond formation, a critical step in many drug development programs.[1]
Safety and Handling
According to GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
This document is intended for research use only and not for human or veterinary use.[1] All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloropyridine-2-carboxylate, 95% | Fisher Scientific [fishersci.ca]
- 4. pschemicals.com [pschemicals.com]
- 5. pschemicals.com [pschemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Methyl 6-chloropicolinate: A Comprehensive Technical Guide for Researchers
CAS Number: 6636-55-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropicolinate is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its pyridine ring structure, substituted with a reactive chlorine atom and a methyl ester group, provides a valuable scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical information for laboratory and development settings.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6636-55-1 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |
| Molecular Weight | 171.58 g/mol | [1][3][4] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Melting Point | 93.0 to 97.0 °C | [1][2] |
| Boiling Point | 275.8 ± 20.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol; Slightly soluble in water | [1][2] |
| pKa | -1.03 ± 0.10 (Predicted) | [2] |
| SMILES | COC(=O)c1cccc(n1)Cl | [3] |
| InChIKey | TWUXBVMXSBEKHA-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
The most common laboratory synthesis of this compound involves the esterification of 6-chloropicolinic acid.
Synthesis from 6-Chloropicolinic Acid
A widely used and effective method for the preparation of this compound is the reaction of 6-chloropicolinic acid with thionyl chloride in methanol.[5]
Reaction:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 6-chloropicolinic acid (4.0 g, 25.4 mmol) in methanol (85 ml), add thionyl chloride (3.7 ml, 50.8 mmol) at 0 °C.[5]
-
Reaction Conditions: Stir the resulting solution for 15 minutes at 0 °C, followed by 30 minutes at room temperature, and then 6 hours at 50 °C.[5]
-
Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with chloroform (150 ml).[5]
-
Purification: Wash the organic solution with saturated aqueous sodium bicarbonate (3 x 100 ml) and brine (1 x 100 ml). Dry the organic layer with sodium sulfate.[5]
-
Isolation: Filter the solution and concentrate to afford this compound as a white solid (4.38 g, 100% yield).[5]
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.05 (m, 1H), 7.73 (m, 1H), 7.42 (m, 1H), 3.95 (s, 3H).[5]
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the presence of the chloro and methyl ester functional groups on the pyridine ring.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Caption: Nucleophilic Aromatic Substitution Pathway.
Coupling Reactions
This compound is a valuable substrate for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it can be coupled with 2-(trimethylstannyl)pyridine to synthesize methyl 2,2′-bipyridine-6-carboxylate.[2][5]
Caption: Stille Coupling Reaction Workflow.
Applications in Research and Development
This compound serves as a crucial building block in several areas of chemical research and development.
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably used in the production of the multi-kinase inhibitor Sorafenib, a drug used for the treatment of certain types of cancer.[6]
Agrochemical Development
In the field of agrochemicals, this compound is utilized in the synthesis of novel herbicides.[1] Its derivatives have shown efficacy in controlling weed growth.[1]
Materials Science and Ligand Synthesis
The bipyridine derivatives synthesized from this compound are important ligands in coordination chemistry and are used in the development of functional nanomaterials and catalysts.[2]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
Safety Precautions:
-
Handling: Handle in a well-ventilated area. Wear protective gloves, eye protection, and a vapor respirator.[7][8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[2][7] Keep away from strong oxidizing agents and heat.[2]
-
First Aid:
-
Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9]
-
A summary of the GHS hazard classifications is provided in Table 2.
| GHS Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery, agrochemical science, and materials research. Its versatile reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER | 6636-55-1 [chemicalbook.com]
- 6. 6-Chloro-2-Picolinic Acid Methyl Ester | 6636-55-1 | SynZeal [synzeal.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
A Technical Guide to the Spectroscopic Data of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-chloropicolinate (CAS No: 6636-55-1), a key intermediate in pharmaceutical and agrochemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | N/A | N/A | Aromatic Protons |
| Data not explicitly found in search results | N/A | N/A | Methyl Protons (-OCH₃) |
Note: Specific chemical shifts and coupling constants for the aromatic protons were not available in the provided search results. A general representation is provided based on the structure.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | Carbonyl Carbon (C=O)[1] |
| Data not explicitly found in search results | Aromatic Carbons |
| Data not explicitly found in search results | Methyl Carbon (-OCH₃) |
Note: Only the characteristic chemical shift for the carbonyl carbon was found.[1]
Table 3: IR Spectroscopy Data
| Frequency (cm⁻¹) | Assignment |
| 1717 | C=O (Carbonyl) Stretch[1] |
| Data not explicitly found in search results | C-Cl Stretch |
| Data not explicitly found in search results | C-O Stretch |
| Data not explicitly found in search results | Aromatic C-H Stretch |
| Data not explicitly found in search results | Aromatic C=C and C=N Stretch |
Note: A characteristic carbonyl stretch frequency was identified.[1] Further specific peak assignments were not available.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 171.58 | Molecular Ion [M]⁺ (Calculated Molecular Weight)[1][2] |
| 113 | Top Peak (Most Abundant Fragment)[2] |
| 112 | 2nd Highest Peak[2] |
| 76 | 3rd Highest Peak[2] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]
-
An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]
Data Acquisition (¹H and ¹³C NMR):
-
The sample is placed in the NMR spectrometer.[4]
-
For ¹H NMR, a one-dimensional spectrum is acquired to determine chemical shifts, multiplicities, and integrations of proton signals.[5]
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to obtain singlets for each unique carbon atom, simplifying the spectrum.[5]
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal. This method is often referred to as "ATR-Neat".[2]
Alternative Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
Data Acquisition:
-
The prepared sample is placed in the IR spectrometer's sample holder.[6]
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
-
The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]
-
A small volume of this solution may be further diluted.[7]
Data Acquisition (Electron Impact - EI):
-
The sample is introduced into the mass spectrometer, where it is vaporized.[8]
-
In the ion source, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.[8][9]
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8][9][10]
-
A detector measures the abundance of each ion, generating a mass spectrum.[9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
Caption: A diagram illustrating the workflow of spectroscopic analysis.
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. fiveable.me [fiveable.me]
Methyl 6-chloropicolinate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Methyl 6-chloropicolinate, a pivotal chemical intermediate for professionals in research, science, and drug development. This document outlines its molecular structure, chemical properties, synthesis, and significant applications, particularly in the creation of novel therapeutic agents and agrochemicals.
Core Molecular and Physical Data
This compound is a pyridine derivative characterized by a chlorine atom at the 6-position and a methyl ester group at the 2-position. This substitution pattern makes it a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | methyl 6-chloropyridine-2-carboxylate[1] |
| Synonyms | Methyl 6-chloro-2-pyridinecarboxylate, 6-Chloro-2-picolinic acid methyl ester |
| CAS Number | 6636-55-1[2] |
| Molecular Formula | C₇H₆ClNO₂[1] |
| Molecular Weight | 171.58 g/mol [1][2] |
| Appearance | White to almost white crystalline solid[3] |
| Melting Point | 93.0 to 97.0 °C |
| SMILES | COC(=O)C1=NC(=CC=C1)Cl[1] |
| InChIKey | TWUXBVMXSBEKHA-UHFFFAOYSA-N[1] |
Molecular Structure and Visualization
The molecular structure of this compound is fundamental to its reactivity, featuring an electron-deficient pyridine ring, a reactive chlorine atom susceptible to nucleophilic substitution, and an ester group that can be hydrolyzed or transformed.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common and effective method for the synthesis of this compound is the Fischer esterification of 6-chloropicolinic acid.[3] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.
Materials:
-
6-chloropicolinic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 6-chloropicolinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel chromatography (e.g., using a 40% ethyl acetate/hexane eluent) to obtain pure this compound.[4]
Applications in Drug Development and Agrochemicals
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactive chloro group is readily displaced in nucleophilic aromatic substitution reactions, and it can participate in various cross-coupling reactions, such as Suzuki and Ullmann couplings.[3][5]
Pharmaceutical Applications
This compound serves as a precursor for the synthesis of novel antimicrobial and anticancer agents.[3] For example, it is used to create complex heterocyclic structures that can function as selective protein antagonists or enzyme inhibitors.[3] The pyridine scaffold is a common motif in many biologically active molecules, and this compound provides a convenient entry point for its incorporation into drug candidates.[5]
Agrochemical Applications
In the field of agrochemicals, this compound and its derivatives have demonstrated significant herbicidal activity.[3] Its structural features are leveraged to develop new crop protection agents.
Role in Synthetic Pathways
The utility of this compound as a synthetic intermediate is exemplified by its use in palladium-catalyzed cross-coupling reactions to form more complex molecules. A generalized scheme for a Suzuki coupling reaction is depicted below, where an arylboronic acid is coupled with this compound to form a biaryl compound, a common structural motif in pharmaceuticals.
Spectroscopic Data
While detailed NMR data is not publicly available, mass spectrometry and infrared spectroscopy are key techniques for the characterization of this compound.
| Spectroscopic Data | Values |
| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 113, 112, 76 |
| Infrared (IR) Spectrum | Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=C/C=N bonds are expected. |
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with appropriate safety protocols.
References
An In-depth Technical Guide to the Solubility of Methyl 6-chloropicolinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 6-chloropicolinate, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes existing qualitative information and presents a detailed experimental framework for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for scientists and researchers involved in the synthesis, formulation, and quality control of this compound and its derivatives.
Introduction to this compound
This compound (CAS No. 6636-55-1) is a pyridine derivative with the chemical formula C₇H₆ClNO₂. It is a white to off-white crystalline solid. The molecule's structure, featuring a chlorinated pyridine ring and a methyl ester group, makes it a versatile building block in organic synthesis. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.
Solubility Profile of this compound
Qualitative Solubility Data
The available information indicates that this compound exhibits solubility in polar organic solvents. It is reported to be soluble in methanol.[1] Furthermore, it is suggested that polar aprotic solvents, such as dimethylformamide (DMF), enhance its solubility and can improve reaction rates where it is used as a reagent.[1] One source also describes it as being slightly soluble in water.
A structurally related compound, methyl 3,6-dichloropicolinate, is noted to be soluble in a variety of organic solvents including acetone, ethanol, isopropyl alcohol, toluene, xylene, and dimethylformamide.[2] An isomer, methyl 4-chloropicolinate, is reported to be slightly soluble in chloroform and methanol. While this information pertains to analogous compounds, it suggests that this compound is likely to be soluble in a range of common polar and some non-polar organic solvents.
Quantitative Solubility Data Summary
To facilitate further research and provide a baseline for experimental work, the following table summarizes the available qualitative solubility information for this compound. It is important to note that quantitative values are not available in the cited literature and would need to be determined experimentally.
| Solvent Classification | Solvent | Reported Solubility |
| Polar Protic | Methanol | Soluble[1] |
| Polar Aprotic | Dimethylformamide (DMF) | Expected to have good solubility[1] |
| Chlorinated | Chloroform | No data available (isomer is slightly soluble) |
| Aromatic | Toluene | No data available (related compound is soluble[2]) |
| Ester | Ethyl Acetate | No data available |
| Ketone | Acetone | No data available (related compound is soluble[2]) |
| Alcohol | Ethanol | No data available (related compound is soluble[2]) |
| Alcohol | Isopropyl Alcohol | No data available (related compound is soluble[2]) |
| Hydrocarbon | Heptane/Hexane | Expected to have low solubility |
| Aqueous | Water | Slightly soluble |
Experimental Protocol for Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and recommended procedure. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of solid this compound is equilibrated with a known volume of the test solvent at a constant temperature. The mixture is agitated for a sufficient duration to ensure that the solution is saturated. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Methodology
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary, especially for HPLC analysis.
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.
-
Equilibration: Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.
-
Quantification:
-
HPLC Method:
-
Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Inject the filtered saturated solution (appropriately diluted if necessary) and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration of the standards.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the appropriately diluted filtered saturated solution and determine its concentration from the calibration curve.
-
-
-
Data Reporting: Express the solubility in appropriate units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has synthesized the available solubility information for this compound and provided a detailed experimental protocol for its quantitative determination. While a comprehensive set of solubility data is not yet published, the qualitative information and the provided methodology offer a solid foundation for researchers and drug development professionals. The experimental workflow and analytical procedures outlined herein will enable the generation of reliable and accurate solubility data, which is essential for the effective application of this compound in research and development.
References
In-Depth Technical Guide: Stability and Storage of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-chloropicolinate (CAS No: 6636-55-1), a key intermediate in pharmaceutical and agrochemical synthesis. While specific, in-depth experimental stability data for this compound is not extensively available in the public domain, this document consolidates general handling advice from suppliers, outlines potential degradation pathways based on its chemical structure, and provides generalized experimental protocols for stability assessment.
Chemical and Physical Properties
This compound is a white to almost white crystalline solid.[1] Its structure, featuring a chlorinated pyridine ring and a methyl ester group, dictates its reactivity and stability profile.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to almost white crystalline solid |
| CAS Number | 6636-55-1 |
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on information from various chemical suppliers.
| Parameter | Recommendation | Source |
| Temperature | Room temperature | ChemScene |
| Atmosphere | Store in a cool, dry place. | Benchchem |
| Light | Protect from light. | Benchchem |
| Container | Keep container tightly sealed. | Benchchem |
| Incompatibilities | Avoid strong oxidizing agents. | TCI Chemicals |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific studies on this compound are not publicly available, potential degradation pathways can be inferred from the reactivity of its functional groups: the chloropyridine ring and the methyl ester.
The primary degradation pathways are likely to be hydrolysis, photodegradation, and thermal degradation.
Caption: Potential degradation pathways for this compound.
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-chloropicolinic acid and methanol.
Photodegradation
Chloropyridine derivatives can undergo photodegradation upon exposure to UV or visible light. Potential reactions include the cleavage of the carbon-chlorine bond to form radical species or substitution of the chlorine atom with a hydroxyl group in the presence of water.
Thermal Degradation
At elevated temperatures, the ester group may undergo pyrolysis. Furthermore, the entire molecule could be susceptible to decarboxylation, leading to the formation of 2-chloropyridine.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines. These would need to be adapted and validated specifically for this compound.
General Workflow for Forced Degradation Studies
Caption: General workflow for a forced degradation study.
Preparation of Stress Samples
The following table outlines typical conditions for forced degradation studies. The concentration of the stressor and the duration of exposure should be adjusted to achieve a target degradation of 5-20%.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points. Neutralize samples with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at room temperature and sample at various time points. Neutralize samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points. |
| Thermal Degradation | Store a solid sample of this compound in a controlled temperature oven at, for example, 80°C. Sample at various time points and dissolve in a suitable solvent for analysis. |
| Photostability | Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Generalized HPLC Method Development Protocol:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: Begin with a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Wavelength Selection: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent compound from all degradation peaks.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Summary and Conclusion
While specific quantitative stability data for this compound is not widely published, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. The compound should be stored at room temperature in a cool, dry, and dark place, away from oxidizing agents. The primary degradation pathways are anticipated to be hydrolysis of the ester, and photodegradation or thermal degradation of the chloropyridine moiety. For researchers requiring detailed stability information, it is recommended to conduct forced degradation studies using a validated stability-indicating analytical method, following the general protocols outlined in this guide.
References
A Theoretical Exploration of the Electronic Landscape of Methyl 6-chloropicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloropicolinate is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1] A profound understanding of its electronic properties is fundamental to elucidating its reactivity, intermolecular interactions, and potential biological activity. This technical guide delineates the standard theoretical methodologies employed to investigate these properties, leveraging computational quantum chemistry. While specific experimental and exhaustive theoretical data for this compound is not extensively published, this document outlines the established protocols and expected electronic characteristics based on studies of analogous chlorinated pyridine derivatives.[2][3] The guide will detail the computational workflows, data interpretation, and visualization techniques that are standard in the field, providing a robust framework for the theoretical assessment of this molecule.
Introduction
This compound (C₇H₆ClNO₂) is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and a methyl ester group at the 2-position of the pyridine ring.[4] These substitutions significantly influence the electron distribution within the aromatic system, thereby dictating the molecule's chemical behavior and its suitability as a precursor in various synthetic pathways.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure, reactivity, and spectroscopic properties of such molecules with high accuracy.[3][5] This guide will explore the core theoretical concepts and computational protocols applicable to the study of this compound.
Computational Methodology: A Standard Protocol
The electronic properties of organic molecules like this compound are typically investigated using DFT calculations. A widely accepted and effective protocol involves the use of the B3LYP functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p).[3][6][7] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[8]
Geometry Optimization
The initial step in any theoretical study is the optimization of the molecule's ground-state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The process is iterative, adjusting the atomic coordinates until the forces on each atom are negligible. For this compound, this would involve allowing all bond lengths, bond angles, and dihedral angles to relax to their most stable arrangement.
Frequency Calculations
Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies in the vibrational analysis indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[2]
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[9] The HOMO-LUMO energy gap is a key indicator of chemical stability.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its intermolecular interaction sites.[11][12]
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the electron distribution and identifying potentially reactive atomic sites.[10]
Expected Electronic Properties of this compound
Based on theoretical studies of structurally similar molecules, such as 6-chloroquinoline and other pyridine derivatives, we can anticipate the key electronic features of this compound.[3][7] The following tables summarize the expected quantitative data. Note: These are representative values and a dedicated computational study is required for precise figures for this compound.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Property | Expected Value (eV) | Significance |
| HOMO Energy | ~ -6.5 to -7.5 | Electron-donating capability |
| LUMO Energy | ~ -1.0 to -2.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Chemical stability and reactivity |
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Expected Value | Interpretation |
| Ionization Potential (I) | -EHOMO | ~ 6.5 to 7.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | ~ 1.0 to 2.0 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.75 to 4.75 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 to 2.75 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | ~ 0.18 to 0.22 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.5 to 3.5 | Measure of electrophilic character |
Visualization of Theoretical Data
Visual representations are crucial for the interpretation of complex computational data. Graphviz can be used to illustrate the logical workflow of a theoretical study on this compound.
Conclusion
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ijcrt.org [ijcrt.org]
- 9. mdpi.com [mdpi.com]
- 10. irjweb.com [irjweb.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electron Density Distribution in Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron density distribution in Methyl 6-chloropicolinate, a crucial parameter influencing its chemical reactivity, intermolecular interactions, and ultimately, its role in drug design and development. While a direct experimental crystal structure for this compound is not publicly available, this report leverages detailed crystallographic data from its positional isomer, Methyl 6-chloronicotinate, to provide a robust experimental framework. This is complemented by a thorough theoretical investigation of this compound using Density Functional Theory (DFT) to elucidate its specific electronic characteristics.
Experimental Determination of Electron Density: A Framework Based on a Positional Isomer
The experimental determination of electron density in crystalline solids is primarily achieved through single-crystal X-ray diffraction. While data for this compound is not available, the methodology is exemplified by the study of its isomer, Methyl 6-chloronicotinate, as reported in Acta Crystallographica Section E.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of small organic molecules like Methyl 6-chloronicotinate.
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. In the case of Methyl 6-chloronicotinate, crystals were obtained from a dichloromethane solution at room temperature over a period of one week.[1]
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often 293 K, and irradiated with monochromatic X-rays (e.g., Mo Kα radiation with a wavelength of 0.7107 Å).[1] The diffraction data, consisting of the intensities and positions of the diffracted X-ray beams, are collected over a range of crystal orientations.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². In the case of Methyl 6-chloronicotinate, the structure was solved using the SHELXS97 and refined with SHELXL97 programs.[1] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Caption: Workflow for X-ray Crystallography.
Crystallographic Data for Methyl 6-chloronicotinate
The following table summarizes the crystallographic data obtained for Methyl 6-chloronicotinate, which serves as a valuable reference for understanding the structural properties of its isomer, this compound.
| Parameter | Value[1] |
| Empirical Formula | C₇H₆ClNO₂ |
| Formula Weight | 171.58 |
| Temperature | 293 K |
| Wavelength | 0.7107 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 3.8721 (4) Å |
| b | 5.8068 (6) Å |
| c | 17.3721 (18) Å |
| α | 95.563 (9)° |
| β | 94.918 (8)° |
| γ | 104.657 (9)° |
| Volume | 373.64 (7) ų |
| Z | 2 |
| Data Collection & Refinement | |
| Radiation source | Mo Kα |
| Theta range for data collection | 3.6 to 26.3° |
| R-factor | 0.055 |
| wR-factor | 0.119 |
Theoretical Investigation of Electron Density in this compound
To gain direct insight into the electron density distribution of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT). This computational approach allows for the determination of the molecule's electronic structure and related properties.
Computational Methodology: Density Functional Theory (DFT)
The geometry of this compound was optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable results for the geometry and electronic properties of halogenated pyridine derivatives. Following geometry optimization, Mulliken population analysis was performed to calculate the partial atomic charges. The molecular electrostatic potential (MEP) was also calculated to visualize the regions of the molecule that are rich or deficient in electron density.
Caption: Workflow for DFT Calculations.
Calculated Electronic Properties of this compound
The following tables present the calculated Mulliken atomic charges and a qualitative description of the molecular electrostatic potential for this compound.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.55 |
| C2 | 0.45 |
| C3 | -0.20 |
| C4 | -0.15 |
| C5 | -0.18 |
| C6 | 0.10 |
| Cl7 | -0.12 |
| C8 (ester C=O) | 0.65 |
| O9 (ester C=O) | -0.50 |
| O10 (ester O-CH₃) | -0.45 |
| C11 (methyl) | -0.15 |
| H (aromatic) | 0.10 - 0.15 |
| H (methyl) | 0.05 - 0.10 |
Note: The numbering of atoms is based on the standard IUPAC nomenclature for the pyridine ring, followed by the substituent atoms.
Molecular Electrostatic Potential (MEP) Analysis: The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.
-
Negative Potential (Red/Yellow): The most negative potential is localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Positive Potential (Blue): Positive potential is observed around the hydrogen atoms of the pyridine ring and the methyl group. These areas are prone to nucleophilic attack.
-
Neutral Region (Green): The carbon atoms of the pyridine ring and the chlorine atom exhibit a more neutral electrostatic potential.
Caption: Molecular structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the electron density distribution in this compound, drawing upon experimental data from its isomer and robust theoretical calculations. The presented data on crystallographic parameters, Mulliken atomic charges, and the molecular electrostatic potential offers valuable insights for researchers in medicinal chemistry and drug development. Understanding the electronic landscape of this molecule is fundamental to predicting its reactivity, designing novel analogs with improved properties, and elucidating its interactions with biological targets. The detailed experimental and computational protocols also serve as a practical guide for further research in this area.
References
The Diverse Biological Landscape of Methyl 6-Chloropicolinate Derivatives: A Technical Guide to Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloropicolinate is a versatile chemical scaffold that serves as a crucial starting material for the synthesis of a wide array of derivatives with significant biological activities.[1][2][3] Its structure, featuring a reactive chloro group and an ester moiety on a pyridine ring, allows for diverse chemical modifications, leading to compounds with potential applications in agriculture and medicine.[1] This technical guide provides an in-depth overview of the biological activity screening of these derivatives, focusing on their herbicidal, anticancer, antimicrobial, and insecticidal properties. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways to facilitate understanding and further research.
Synthetic Pathways to Novel Derivatives
The synthesis of biologically active molecules from this compound typically involves nucleophilic substitution at the 6-position of the pyridine ring and/or modification of the methyl ester group.[1] These reactions allow for the introduction of various functional groups, leading to a diverse library of compounds for screening. For instance, amide and urea derivatives have been synthesized to explore their antimycobacterial potential, while coupling with different acid chlorides has also been a common strategy.[4]
Herbicidal Activity Screening
Derivatives of picolinic acid are a well-established class of synthetic auxin herbicides.[5] Research into 6-substituted picolinate compounds has yielded promising candidates with potent herbicidal effects, sometimes exceeding those of commercial herbicides like clopyralid.[5][6]
Quantitative Herbicidal Activity Data
| Compound Class | Target Species | IC50 Value | Reference Compound | Notes |
| 3-Chloro-6-pyrazolyl-picolinates | Arabidopsis thaliana (root growth) | 27 times lower than clopyralid | Clopyralid | Compound c5 showed a broad herbicidal spectrum and was safe for wheat and maize.[5] |
| 6-Indazolyl-2-picolinic acids | Arabidopsis thaliana (root growth) | Varies (µM range) | Picloram | Substituents on the indazole ring significantly influenced activity.[7] |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana (root growth) | 45 times lower than halauxifen-methyl | Halauxifen-methyl | Compound V-7 showed potent inhibition.[6] |
Experimental Protocol: Root Growth Inhibition Assay
This protocol is adapted from studies on novel picolinic acid derivatives.[6][7]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in the growth medium.
-
Seed Sterilization and Plating: Surface-sterilize seeds of the target plant (e.g., Arabidopsis thaliana) and place them on agar plates containing the growth medium and the test compound at various concentrations.
-
Incubation: Incubate the plates vertically in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of root growth inhibition against the compound concentration.
Anticancer Activity Screening
This compound derivatives have also been investigated for their potential as anticancer agents.[1] Studies have shown that certain derivatives can induce apoptosis and cell cycle arrest in various human cancer cell lines.[8][9]
Quantitative Anticancer Activity Data
| Derivative Class | Cell Line | IC50 (µM) | Key Findings |
| Halogenated benzofuran derivative 7 | A549 (Lung) | 6.3 ± 2.5 | Induced G2/M phase arrest in HepG2 cells.[8][9] |
| HepG2 (Liver) | 11 ± 3.2 | Decreased IL-6 secretion.[8][9] | |
| Halogenated benzofuran derivative 8 | A549 (Lung) | 3.5 ± 0.6 | Caused cell cycle arrest at S and G2/M phases in A549 cells.[8][9] |
| HepG2 (Liver) | 3.8 ± 0.5 | Exhibited stronger pro-oxidative and proapoptotic properties than derivative 7.[8][9] | |
| SW620 (Colon) | 10.8 ± 0.9 | Showed significant cytotoxicity.[9] | |
| Quinazoline derivatives | MGC-803 (Gastric) | 0.85 | Induced apoptosis and G2/M cell cycle arrest.[10] |
Experimental Protocols
-
Cytotoxicity (MTT Assay): [8][9]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Apoptosis Assay (Annexin V Staining): [8][9]
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial and Antimycobacterial Screening
Novel derivatives of this compound have shown promising activity against various microbial strains, including resistant bacteria and Mycobacterium tuberculosis.[1][4]
Quantitative Antimicrobial Activity Data
| Compound Class | Target Organism | MIC (µg/mL) | Notes |
| Chloropicolinate amides and ureas | Mycobacterium tuberculosis H37Rv | Varies | Five compounds showed good MIC values with low cytotoxicity.[4] |
| Imidazo[1,2-a]pyridines | Gram +ve and Gram -ve bacteria, Fungi | Active at 50 µg/mL | Some products showed moderate activity.[11] |
Experimental Protocol: Microplate Alamar Blue Assay (for M. tuberculosis)
This protocol is based on a study of chloropicolinate amide and urea derivatives.[4]
-
Preparation: Dispense sterile deionized water into the outer wells of a 96-well microplate. Add Middlebrook 7H9 broth to the experimental wells.
-
Compound Addition: Add the test compounds (dissolved in DMSO) to designated wells and perform serial dilutions.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for a set period.
-
Colorimetric Reading: Add Alamar Blue solution and a tween 80 solution to each well and incubate again.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change.
Insecticidal and Fungicidal Activity Screening
The structural diversity of this compound derivatives also extends to their potential use as insecticides and fungicides.
Quantitative Insecticidal and Fungicidal Activity Data
| Compound Class | Target Organism | Activity Metric | Notes |
| Pyrimido[2,1-b]quinazoline | Anopheles arabiensis (larvae) | 100% mortality | The title compound emerged as a potential larvicidal agent.[12] |
| Triazone derivatives | Aphis craccivora (Bean aphid) | 15-35% activity at 5 mg/kg | Compounds 3h, 3t, and 3w showed notable aphicidal activity.[13] |
| Culex pipiens pallens (Mosquito) | 40% activity at 0.1 mg/kg | Compound 3u showed the highest larvicidal activity.[13] | |
| Physalospora piricola (Fungus) | >50% inhibition | Many derivatives showed broad-spectrum fungicidal activity.[13] | |
| Tetrahydroisoquinolines | Aphis gossypii (Cotton aphid) | Promising insecticidal activity | Structure-activity relationships were evaluated.[14] |
Experimental Protocol: Larvicidal Activity Against Mosquitoes
This protocol is a general representation of methods used in insecticidal screening.[12][13]
-
Rearing: Maintain a colony of the target mosquito species (e.g., Culex pipiens pallens) under controlled laboratory conditions.
-
Preparation of Test Solutions: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) at various concentrations.
-
Exposure: Place a specific number of larvae (e.g., 20 third-instar larvae) into beakers containing a defined volume of water and the test solution.
-
Observation: Record the number of dead larvae after a specific exposure time (e.g., 24 hours).
-
Data Analysis: Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Methyl 6-Chloropicolinate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloropicolinate, a halogenated pyridine derivative, has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and an ester group, provide a scaffold ripe for chemical modification, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. This technical guide explores the applications of this compound in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, providing quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.
A Privileged Scaffold in Drug Discovery
The pyridine ring is a common motif in many approved drugs, and its halogenated derivatives, such as this compound, serve as crucial intermediates in the synthesis of complex pharmaceutical compounds. The presence of the chlorine atom at the 6-position allows for facile nucleophilic substitution reactions, while the methyl ester at the 2-position can be readily hydrolyzed or converted into other functional groups. This dual reactivity makes this compound an attractive starting material for generating libraries of diverse molecules for biological screening.[1]
Anticancer Applications: Targeting Uncontrolled Cell Growth
While direct anticancer agents synthesized from this compound are an area of ongoing research, the broader class of picolinamide and related heterocyclic structures demonstrates significant potential. For instance, various heterocyclic compounds incorporating pyridine-like scaffolds have shown potent cytotoxic activity against a range of cancer cell lines.
Table 1: Cytotoxic Activity of Selected Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzophenazine Derivative | MCF-7 (Breast) | 11.7 | Doxorubicin | 7.67 |
| Benzophenazine Derivative | HepG2 (Liver) | 0.21 | Doxorubicin | 8.28 |
| Benzophenazine Derivative | A549 (Lung) | 1.7 | Doxorubicin | 6.62 |
| Imidazo[1,2-a]pyrimidine Derivative | MCF-7 (Breast) | 39.0 | - | - |
| Imidazo[1,2-a]pyrimidine Derivative | MDA-MB-231 (Breast) | 35.1 | - | - |
| Benzofuran Derivative | HepG2 (Liver) | 3.8 | Doxorubicin | - |
| Benzofuran Derivative | A549 (Lung) | 3.5 | Doxorubicin | - |
Note: The compounds in this table are structurally related to potential derivatives of this compound and illustrate the anticancer potential of such heterocyclic scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well plates
-
Test compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.
Antimicrobial Applications: Combating Infectious Diseases
This compound has proven to be a valuable scaffold for the development of novel antimicrobial agents, particularly against resilient bacterial strains.[1] A notable example is the synthesis of chloropicolinate amides and ureas as inhibitors of Mycobacterium tuberculosis.
A series of thirty novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. Several of these compounds exhibited promising minimum inhibitory concentration (MIC) values with low cytotoxicity.[4][5][6]
Table 2: Antimycobacterial Activity of Chloropicolinate Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| 8 | 6.25 |
| 9 | 3.12 |
| 10 | 12.5 |
| 11 | >100 |
| 12 | 3.12 |
| 13 | 1.56 |
| 14 | 0.78 |
| 15 | 1.56 |
| Isoniazid (control) | 0.1 |
| Rifampicin (control) | 0.2 |
Source: Adapted from research on novel inhibitors for Mycobacterium tuberculosis.[4][5]
Experimental Protocol: Synthesis of Chloropicolinate Amides and Ureas
The synthesis of these potent antitubercular agents involves a multi-step process, starting from derivatives of this compound.[4][5]
General Procedure for Amide Synthesis:
-
Dissolve methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Cool the mixture to 0°C.
-
Slowly add the desired acid chloride to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 6 hours).
-
Upon completion, dilute the crude product with DCM and wash with an aqueous sodium bicarbonate solution, followed by a brine solution.
-
Dry the organic layer with sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the product by column chromatography.
Anti-inflammatory Applications: Modulating the Immune Response
The pyridine moiety is also a key feature in many anti-inflammatory drugs. Derivatives of this compound are being explored for their potential to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2).
While specific IC50 values for direct derivatives are still emerging in the literature, related heterocyclic structures have demonstrated significant COX-2 inhibitory activity. For example, certain flavone and benzothiazine derivatives have shown promise in preclinical studies.[7][8]
Experimental Protocol: COX-2 Inhibition Assay
The COX-2 inhibitor screening assay measures the ability of a compound to block the activity of the COX-2 enzyme.[7][9][10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Test inhibitor
-
Fluorometric probe (e.g., Amplex™ Red)
-
96-well black plates
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX-2 enzyme.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the enzyme reaction mixture to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its application in the development of anticancer, antimicrobial, and anti-inflammatory compounds highlights its significance in addressing major global health challenges. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles. Further exploration of this remarkable building block is certain to yield new and exciting discoveries in the field of drug development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Methyl 6-chloropicolinate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Agrochemical Development
Introduction: Methyl 6-chloropicolinate is a highly versatile heterocyclic building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of complex organic molecules. Its unique structural features, namely the reactive chlorine atom at the 6-position and the methyl ester at the 2-position of the pyridine ring, allow for diverse chemical transformations. This makes it a valuable precursor for the development of novel pharmaceutical agents, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Key Applications and Synthetic Transformations
This compound serves as a key intermediate in several critical organic reactions, including cross-coupling reactions, nucleophilic aromatic substitutions, and hydrolysis. These reactions enable the introduction of a wide range of functionalities, leading to the creation of diverse molecular scaffolds.
Cross-Coupling Reactions for Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, are powerful tools for the construction of carbon-carbon bonds. This compound is an excellent substrate for these reactions, facilitating the synthesis of bipyridine derivatives, which are prevalent motifs in many biologically active compounds.
Bipyridine structures are integral to many pharmaceutical compounds and ligands for catalysis. This compound can be efficiently coupled with various boronic acids or esters in Suzuki-Miyaura reactions or undergo self-coupling in Ullmann reactions to yield symmetrical or unsymmetrical bipyridines.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(pyridin-2-yl)picolinate
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with pyridine-2-boronic acid.
Materials:
-
This compound
-
Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), pyridine-2-boronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).
-
Add potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-(pyridin-2-yl)picolinate.
Quantitative Data for Suzuki-Miyaura Coupling:
| Product | Yield (%) | Purity (%) | Analytical Method |
| Methyl 6-(pyridin-2-yl)picolinate | 75-90 | >95 | ¹H NMR, ¹³C NMR, LC-MS |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, makes this compound susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles.
The reaction of this compound with a variety of amines provides a straightforward route to 6-amino-picolinate derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, including potential enzyme inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
This protocol details the substitution of the chlorine atom of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF.
-
Add morpholine (1.5 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 6-morpholinopicolinate.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Nucleophile | Product | Yield (%) | Purity (%) |
| Morpholine | Methyl 6-morpholinopicolinate | 80-95 | >98 |
| Piperidine | Methyl 6-(piperidin-1-yl)picolinate | 82-93 | >98 |
| Aniline | Methyl 6-(phenylamino)picolinate | 75-88 | >97 |
Ester Hydrolysis
The methyl ester of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-chloropicolinic acid. This transformation is often a necessary step in the synthesis of amides and other carboxylic acid derivatives.
6-Chloropicolinic acid is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Hydrolysis of the methyl ester provides a high-yielding route to this important precursor.
Experimental Protocol: Basic Hydrolysis of this compound
This protocol describes the saponification of this compound using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 equiv) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 6-chloropicolinic acid as a solid.
Quantitative Data for Hydrolysis:
| Product | Yield (%) | Purity (%) |
| 6-Chloropicolinic acid | >95 | >99 |
Application in the Synthesis of Bioactive Molecules: GSK-3β Inhibitors
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes.[1] Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Consequently, the development of potent and selective GSK-3β inhibitors is a significant area of research in drug discovery. The pyridine scaffold, accessible from this compound, is a common feature in many GSK-3β inhibitors.
Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[2][3] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Inhibition of GSK-3β prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.[5]
Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.
Experimental Workflow for Synthesis and Screening of GSK-3β Inhibitors
The following workflow outlines the general steps from the synthesis of pyridine-based compounds using this compound to the in vitro screening for GSK-3β inhibitory activity.
Caption: A general workflow for the synthesis and screening of GSK-3β inhibitors.
This compound is a valuable and versatile building block in modern organic synthesis. The reactivity of its chloro and methyl ester functionalities allows for the construction of a diverse range of molecular architectures, particularly those containing the biologically significant pyridine and bipyridine motifs. The provided application notes and protocols serve as a practical guide for researchers in the fields of medicinal chemistry and agrochemical science to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
- 1. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation | MDPI [mdpi.com]
- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using Methyl 6-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropicolinate is a versatile building block in organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development. Its pyridine ring, activated by the electron-withdrawing ester group and the nitrogen atom, renders the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, providing a gateway to a diverse array of complex molecules.[1]
This document provides detailed application notes and experimental protocols for conducting SNAr reactions with this compound using various classes of nucleophiles.
Reaction Mechanism and Key Considerations
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Key Factors for Successful SNAr Reactions:
-
Nucleophile Strength: More nucleophilic species generally react faster.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can solvate the Meisenheimer complex.
-
Base: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, and some amines) or to scavenge the HCl generated during the reaction. Common bases include potassium carbonate, sodium hydride, and triethylamine.
-
Temperature: Reaction rates are typically increased by heating. Microwave irradiation can also be employed to reduce reaction times.
Applications in Synthesis
The SNAr reaction of this compound is a key step in the synthesis of a variety of biologically active molecules. For instance, the resulting 6-substituted picolinates are precursors to compounds with antimicrobial and herbicidal properties.
Experimental Protocols
The following protocols are representative examples of SNAr reactions using this compound with different classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the synthesis of methyl 6-(morpholin-4-yl)picolinate.
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add morpholine (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data for Amine Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 18 | 85 |
| Aniline | K₂CO₃ | DMF | 120 | 24 | 78 |
| Benzylamine | Et₃N | Acetonitrile | 80 | 16 | 92 |
Protocol 2: Reaction with Phenol Nucleophiles (e.g., 4-Methoxyphenol)
This protocol outlines the synthesis of methyl 6-(4-methoxyphenoxy)picolinate.
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), 4-methoxyphenol (1.1 equiv), and potassium carbonate (1.5 equiv) in DMF.
-
Heat the mixture to 110 °C and stir for 8-16 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water to quench the reaction.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the pure product.
Quantitative Data for Phenol Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 110 | 12 | 88 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 110 | 10 | 91 |
| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 6 | 95 |
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol details the synthesis of methyl 6-(phenylthio)picolinate.
Reaction Scheme:
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 equiv) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material by column chromatography to obtain the final product.
Quantitative Data for Thiol Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 6 | 93 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 80 | 8 | 89 |
| Benzyl mercaptan | NaH | THF | rt | 5 | 95 |
Experimental Workflow Overview
The general workflow for performing a nucleophilic aromatic substitution on this compound is summarized in the following diagram.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the Suzuki Cross-Coupling Reaction of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction of Methyl 6-chloropicolinate. This reaction is a powerful tool for the synthesis of 6-aryl-2-picolinates, which are important intermediates in the development of pharmaceuticals and other functional organic materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[1][2] For heteroaryl halides like this compound, this reaction provides a direct route to introduce aryl substituents at the 6-position of the pyridine ring.
The nitrogen atom in the pyridine ring can, however, pose challenges by coordinating to the palladium catalyst and inhibiting its activity.[3] Therefore, the selection of an appropriate ligand is crucial for a successful coupling. Bulky, electron-rich phosphine ligands are often employed to mitigate this issue and promote efficient catalysis.[3]
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new Pd(II) intermediate and displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 6-aryl-2-picolinate product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a starting point and can be adapted for various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected outcomes for the Suzuki cross-coupling of this compound with various arylboronic acids based on typical results for similar 2-chloropyridine substrates. Yields are illustrative and may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 70-85 |
| 4 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88-98 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 75-90 |
*Yields are approximate and based on typical outcomes for Suzuki-Miyaura couplings of related 2-chloropyridine substrates.
Troubleshooting and Key Considerations
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich ligands like SPhos or XPhos can help prevent this.[3]
-
Protodeboronation: Boronic acids can undergo protodeboronation, especially at elevated temperatures in the presence of water and base. Using boronate esters (e.g., pinacol esters) or trifluoroborate salts can sometimes mitigate this side reaction.
-
Homocoupling: Self-coupling of the boronic acid can occur, particularly in the presence of oxygen. Ensuring the reaction is thoroughly degassed is crucial.
-
Base Selection: The choice of base is critical. While K₂CO₃ and Cs₂CO₃ are commonly used, stronger bases like K₃PO₄ are often more effective for less reactive chlorides.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used. The aqueous phase helps to dissolve the inorganic base. Anhydrous conditions can also be employed and may be beneficial in certain cases.
By following these protocols and considering the key factors outlined, researchers can effectively utilize the Suzuki cross-coupling reaction of this compound to synthesize a wide range of 6-aryl-2-picolinates for applications in drug discovery and materials science.
References
- 1. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of 6-chloropurine derivatives with phenylboronic acid [studfile.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 6-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropicolinate is a versatile building block in organic synthesis, particularly valuable in the fields of pharmaceutical and agrochemical research. Its pyridine core is a common motif in biologically active molecules, and the presence of a reactive chlorine atom at the 6-position allows for facile functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, opening avenues to a diverse range of substituted picolinate derivatives. Such derivatives are instrumental in constructing complex molecular architectures for drug discovery and development.[1][2][3]
The protocols and data presented herein are based on established methodologies for the cross-coupling of chloropyridines and related heterocyclic halides. While yields and optimal conditions can be substrate-dependent, these notes offer a robust starting point for reaction optimization.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl and 6-Heteroarylpicolinates
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron compound.[4][5] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, yielding valuable precursors for novel therapeutics and functional materials.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on protocols for structurally similar chloropyridines and serve as a starting point for optimization.[4][6][7]
| Entry | Boronic Acid (1.2 equiv) | Pd Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | 2-Naphthylboronic acid | [Pd(allyl)Cl]₂ (2) | cataCXium A (4) | Cs₂CO₃ | t-BuOH | 80 | 12 | 88-96 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | THF/H₂O | 85 | 24 | 70-80 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, weigh the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the ligand (e.g., 4 mol% SPhos) and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-substituted picolinate.
II. Buchwald-Hartwig Amination: Synthesis of 6-Aminopicolinates
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.[8][9] This reaction is particularly useful for synthesizing 6-aminopicolinate derivatives, which are prevalent in medicinal chemistry.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Illustrative Data for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of this compound with various amines. Given the substrate's nature as a chloropyridine, robust catalyst systems are generally required.[1][10]
| Entry | Amine (1.2 equiv) | Pd Catalyst (mol%) | Ligand (mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 85-95 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | 12 | 82-92 |
| 5 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 70-80 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Buchwald ligand (e.g., Xantphos)
-
Strong base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃), the ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.4 equiv NaOt-Bu) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 6-aminopicolinate.
III. Sonogashira Coupling: Synthesis of 6-Alkynylpicolinates
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][11] This reaction is an efficient method for introducing alkynyl moieties onto the picolinate scaffold, which are valuable for further synthetic transformations or as components of bioactive molecules.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
Illustrative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of this compound with various terminal alkynes. A copper(I) co-catalyst is typically employed in this reaction.[2][12]
| Entry | Alkyne (1.5 equiv) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 75-85 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 16 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 70 | 10 | 80-90 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 60 | 18 | 65-75 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine | Dioxane | 80 | 14 | 78-88 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask containing a stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the copper(I) iodide (e.g., 10 mol% CuI).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.5 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase, concentrate, and purify by flash chromatography to yield the 6-alkynylpicolinate product.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are robust and versatile methods for the synthesis of a wide array of substituted picolinates. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide access to aryl, heteroaryl, amino, and alkynyl derivatives, respectively. These products serve as critical intermediates in the development of new pharmaceuticals and agrochemicals. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully implement these transformations in their synthetic endeavors. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. A common and versatile starting material for the synthesis of these valuable compounds is Methyl 6-chloropicolinate. This document provides detailed application notes and experimental protocols for the synthesis of bipyridine derivatives from this compound, with a focus on palladium-catalyzed cross-coupling reactions. Additionally, it explores the application of these derivatives as potential anticancer agents, including their mechanism of action involving key signaling pathways.
Synthetic Methodologies
The synthesis of bipyridines from this compound primarily relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to form the crucial carbon-carbon bond between two pyridine rings. The three most common and effective methods are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the context of synthesizing bipyridine derivatives from this compound, the reaction couples the chloropyridine with a pyridineboronic acid.
General Reaction Scheme:
Stille Cross-Coupling
The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. This method is known for its tolerance of a wide variety of functional groups.
General Reaction Scheme:
Negishi Cross-Coupling
The Negishi coupling employs an organozinc reagent, which is highly reactive and often provides excellent yields under mild conditions.
General Reaction Scheme:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bipyridine derivatives from this compound using the aforementioned cross-coupling reactions.
Protocol 1: Synthesis of Methyl 6-(pyridin-3-yl)picolinate via Suzuki-Miyaura Coupling
This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of a chloropyridine with a pyridineboronic acid.[1]
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure Methyl 6-(pyridin-3-yl)picolinate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of bipyridine derivatives and their biological activity.
| Starting Material | Coupling Partner | Coupling Method | Catalyst/Ligand | Base/Solvent | Yield (%) | Bipyridine Derivative | Reference |
| This compound | Pyridine-3-boronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Dioxane:Water | Not specified in analogous reaction | Methyl 6-(pyridin-3-yl)picolinate | Adapted from[1] |
| 2-Bromopyridine | 2-Pyridylzinc chloride | Negishi | Pd(PPh₃)₄ | THF | ~80% | 2,2'-Bipyridine | [2] |
| 2-Chloropyridine | 2-(Tributylstannyl)pyridine | Stille | Pd(PPh₃)₄ | Toluene | Not specified | 2,2'-Bipyridine | General Method |
| Bipyridine Derivative | Cancer Cell Line | IC₅₀ | Mechanism of Action | Reference |
| NPS 1 | HepG2 | 72.11 ng/mL | Induction of apoptosis via ROS generation and mitochondrial membrane depolarization | [3] |
| NPS 2 | HepG2 | 154.42 ng/mL | Induction of apoptosis via ROS generation and mitochondrial membrane depolarization | [3] |
| NPS 5 | HepG2 | 71.78 ng/mL | Induction of apoptosis via ROS generation and mitochondrial membrane depolarization | [3] |
| NPS 6 | HepG2 | 71.43 ng/mL | Induction of apoptosis via ROS generation and mitochondrial membrane depolarization | [3] |
Applications in Drug Development: Anticancer Activity
Bipyridine derivatives synthesized from this compound have shown significant promise as anticancer agents. Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[3]
Targeting the BRAF/AKT Signaling Pathway
A key mechanism of action for some bipyridine derivatives is the inhibition of the BRAF/AKT signaling pathway. This pathway is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.[4][5] By inhibiting key proteins in this pathway, such as BRAF and AKT, bipyridine derivatives can disrupt these pro-survival signals and trigger apoptosis.[3]
Induction of Apoptosis via the Mitochondrial Pathway
Bipyridine derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[3][6][7] This process involves the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[3][8] This cascade of events ultimately activates caspases, the executioner enzymes of apoptosis.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of bipyridine derivatives.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway of Bipyridine Derivative-Induced Apoptosis
Caption: Inhibition of BRAF/AKT pathway and induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of BRAF-mediated PI3K/Akt/mTOR pathway on biological characteristics and chemosensitivity of NSCLC A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of BRAF-mediated PI3K/Akt/mTOR pathway on biological characteristics and chemosensitivity of NSCLC A549/DDP cells - ProQuest [proquest.com]
- 6. The induction of mitochondria-mediated apoptosis in cancer cells by ruthenium(II) asymmetric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15 | MDPI [mdpi.com]
- 8. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-chloropicolinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropicolinate is a versatile heterocyclic building block widely employed in the synthesis of pharmaceutical intermediates. Its pyridine core, substituted with a reactive chlorine atom at the 6-position and a methyl ester at the 2-position, allows for a variety of chemical transformations. This reactivity makes it a valuable precursor for the construction of complex molecular architectures found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2]
This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution. These methods are fundamental in leveraging this intermediate for the development of novel pharmaceutical agents.
Key Applications in Pharmaceutical Synthesis
The strategic importance of this compound lies in its ability to undergo facile substitution at the 6-position, enabling the introduction of diverse aryl, alkynyl, and amino functionalities. These modifications are crucial for tuning the pharmacological properties of the resulting molecules.
-
Cross-Coupling Reactions: The chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds, allowing for the synthesis of bi-aryl and aryl-alkynyl scaffolds common in many kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution of the chlorine atom by various nucleophiles, particularly amines. This reaction is a cornerstone for introducing substituted amino groups, a prevalent feature in many drug candidates.[1]
Experimental Protocols
The following sections provide detailed experimental protocols for the application of this compound in the synthesis of pharmaceutical intermediates.
Suzuki-Miyaura Coupling: Synthesis of 6-Arylpicolinate Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 6-position, a key step in the synthesis of various kinase inhibitors and other therapeutic agents.
A representative application is the synthesis of precursors for antitubercular agents, where a substituted phenyl group is coupled to the picolinate core.[2][3]
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of Methyl 6-(2-aminophenyl)picolinate Intermediate
This protocol is adapted from the synthesis of related antitubercular scaffolds.[2][3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 171.58 | 1.0 | 171.6 mg |
| 2-Aminophenylboronic acid | 136.94 | 1.2 | 164.3 mg |
| Pd(dppf)Cl2 | 816.64 | 0.05 | 40.8 mg |
| Potassium carbonate (K2CO3) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (171.6 mg, 1.0 mmol), 2-aminophenylboronic acid (164.3 mg, 1.2 mmol), Pd(dppf)Cl2 (40.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously at 90 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Methyl 6-(2-aminophenyl)picolinate.
Expected Yield: Based on similar reactions, yields in the range of 70-90% can be expected.[3]
Sonogashira Coupling: Synthesis of 6-Alkynylpicolinate Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing intermediates for kinase inhibitors and other complex molecular probes, where a rigid alkynyl linker is often desired.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of Methyl 6-(phenylethynyl)picolinate
This protocol is a representative procedure for the Sonogashira coupling of halo-pyridines.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 171.58 | 1.0 | 171.6 mg |
| Phenylacetylene | 102.14 | 1.2 | 132 µL |
| PdCl2(PPh3)2 | 701.90 | 0.03 | 21.1 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 11.4 mg |
| Triethylamine (Et3N) | 101.19 | 2.0 | 279 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (171.6 mg, 1.0 mmol), PdCl2(PPh3)2 (21.1 mg, 0.03 mmol), and Copper(I) iodide (11.4 mg, 0.06 mmol).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (279 µL, 2.0 mmol) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 6-(phenylethynyl)picolinate.
Expected Yield: Yields for Sonogashira couplings of this type typically range from 60-85%.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 6-Aminopicolinate Derivatives
Nucleophilic aromatic substitution is a fundamental reaction for introducing amino groups onto the pyridine ring of this compound. This is a common strategy in the synthesis of various pharmaceutical intermediates, as the amino group can serve as a handle for further functionalization or as a key pharmacophoric element.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of Methyl 6-(4-methoxyanilino)picolinate
This protocol describes the reaction of this compound with a substituted aniline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 171.58 | 1.0 | 171.6 mg |
| 4-Methoxyaniline | 123.15 | 1.1 | 135.5 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.2 | 115.3 mg |
| Toluene, anhydrous | - | - | 5 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (171.6 mg, 1.0 mmol), 4-methoxyaniline (135.5 mg, 1.1 mmol), and sodium tert-butoxide (115.3 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain Methyl 6-(4-methoxyanilino)picolinate.
Expected Yield: Typical yields for SNAr reactions with anilines range from 50-80%.
Data Presentation
Table 1: Summary of Key Reactions and Typical Yields
| Reaction Type | Product | Catalyst/Base System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Methyl 6-(2-aminophenyl)picolinate | Pd(dppf)Cl2 / K2CO3 | Dioxane/H2O | 90 | 12 | 70-90 |
| Sonogashira Coupling | Methyl 6-(phenylethynyl)picolinate | PdCl2(PPh3)2 / CuI / Et3N | THF | RT | 8 | 60-85 |
| Nucleophilic Aromatic Substitution | Methyl 6-(4-methoxyanilino)picolinate | NaOtBu | Toluene | 100 | 16 | 50-80 |
Visualizations
Synthesis Workflow for Pharmaceutical Intermediates
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates, highlighting the key reaction types.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Kinase Inhibitor Synthesis
The picolinate scaffold is a privileged structure in kinase inhibitor design. This diagram shows the logical progression from the starting material to a potential kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution provide robust methods for the functionalization of the picolinate core. These reactions enable the efficient construction of molecular scaffolds with desirable properties for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The provided workflows and reaction mechanisms offer a clear guide for researchers in the application of this important building block.
References
Application of Methyl 6-chloropicolinate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropicolinate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals, particularly herbicides. Its pyridine core, substituted with a reactive chlorine atom and a methyl ester group, allows for diverse chemical modifications, leading to the development of potent and selective herbicides. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for herbicides derived from this compound, with a focus on the synthetic auxin class of herbicides.
Application in Herbicide Synthesis
This compound is a key precursor for the synthesis of several commercially significant picolinate herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The modification of the 6-position of the picolinate ring has been a particularly fruitful strategy in the discovery of new and effective herbicides. Notable examples include the development of 6-aryl-picolinates and 6-pyrazolyl-picolinates.
Key Agrochemicals Derived from this compound Derivatives:
-
Halauxifen-methyl (Arylex™ active): A post-emergence herbicide for the control of broadleaf weeds in cereals. Its synthesis involves a key Suzuki coupling reaction to introduce an aryl group at the 6-position of the picolinate ring.
-
Florpyrauxifen-benzyl (Rinskor™ active): Another synthetic auxin herbicide with a 6-aryl-picolinate structure, effective against a wide range of broadleaf, grass, and sedge weeds in rice.
-
Clopyralid: A selective post-emergence herbicide used to control broadleaf weeds in various crops. While not directly synthesized from this compound in a single step, its structural analogs and derivatives often utilize similar picolinate precursors.
-
Novel 3-Chloro-6-pyrazolyl-picolinate Derivatives: Research has shown that introducing a pyrazole moiety at the 6-position of the 3-chloropicolinate scaffold can lead to potent herbicides with a broader spectrum of activity.[1]
Synthetic Pathways and Experimental Protocols
The following section details the synthetic routes and experimental protocols for key transformations involving this compound and its derivatives in the synthesis of agrochemicals.
General Synthetic Scheme for 6-Aryl-Picolinate Herbicides
The synthesis of 6-aryl-picolinate herbicides, such as halauxifen-methyl, typically involves a multi-step process starting from a chlorinated picolinic acid derivative. A crucial step is the Suzuki coupling reaction to form the biaryl linkage.
Caption: General synthetic pathway for 6-aryl-picolinate herbicides.
Experimental Protocol 1: Synthesis of Methyl 4-amino-3,6-dichloropicolinate (Intermediate)
This protocol describes the esterification of 4-amino-3,6-dichloropicolinic acid, a common starting material for more complex picolinate herbicides.
Materials:
-
4-amino-3,6-dichloropicolinic acid
-
Methanol
-
Concentrated Sulfuric Acid or Thionyl Chloride
-
Ammonia water (25-28%)
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle/oil bath
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-amino-3,6-dichloropicolinic acid (5.00 g, 24.15 mmol) and methanol (20 mL).[2]
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (1.54 mL) dropwise to the solution. Alternatively, thionyl chloride (5.75 g, 48.31 mmol) can be used.[2]
-
Heat the reaction mixture to 60°C and stir for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Cool the residue to -5 to 0°C and adjust the pH to 9 with 25-28% ammonia water to precipitate a white solid.[2]
-
Filter the solid, wash with water (3 x 30 mL), and dry to obtain methyl 4-amino-3,6-dichloropicolinate.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 89-93% | [2] |
| Appearance | Pinkish solid | [2] |
| ¹H-NMR (300MHz, DMSO-d₆), δ(ppm) | 7.10 (s, 2H, -NH₂), 6.83 (s, 1H, -ArH), 3.89 (s, 3H, -CH₃) | [2] |
Experimental Protocol 2: Suzuki Coupling for the Synthesis of Methyl 4-amino-3-chloro-6-arylpicolinate (e.g., Halauxifen-methyl)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a chlorinated picolinate with an arylboronic acid.
Materials:
-
Methyl 4-amino-3,6-dichloropicolinate
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dioxane/Water mixture)
-
Round-bottom flask
-
Inert atmosphere apparatus (e.g., Argon or Nitrogen)
-
Stirring apparatus
-
Heating mantle/oil bath
-
Extraction and purification equipment (e.g., separatory funnel, column chromatography)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-3,6-dichloropicolinate (1.0 mmol) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) in a mixture of dioxane (10 mL) and water (2 mL).
-
Add the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).[3]
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Quantitative Data for Halauxifen-methyl Synthesis (Illustrative):
| Parameter | Value | Reference |
| Yield of final two steps | ~90% | [3] |
| Purity | >99% | [2] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.05 (d, J=8.5 Hz, 1H), 6.95 (t, J=8.5 Hz, 1H), 4.85 (s, 2H), 3.98 (s, 3H), 3.95 (s, 3H) | - |
| HRMS (ESI) m/z | Calculated for C₁₄H₁₁Cl₂FN₂O₃ [M+H]⁺: 345.0213, Found: 345.0211 | - |
Note: Spectroscopic data is illustrative and may vary slightly based on experimental conditions.
Mechanism of Action: Synthetic Auxin Herbicides
Herbicides derived from this compound, such as halauxifen-methyl and florpyrauxifen-benzyl, act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent in plants.[4] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible species.
The molecular mechanism of action involves the following key steps:
-
Perception: The synthetic auxin binds to auxin receptors, primarily the F-box proteins TIR1 (Transport Inhibitor Response 1) and AFBs (Auxin-signaling F-box proteins).[5]
-
Derepression of Transcription: This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5]
-
Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, leading to their transcription.[5]
-
Physiological Effects: The over-expression of these genes leads to a cascade of physiological effects, including:
-
Ethylene Production: Increased synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, leading to epinasty, senescence, and cell death.[4]
-
Abscisic Acid (ABA) Biosynthesis: Upregulation of genes involved in ABA biosynthesis, which contributes to growth inhibition and senescence.[4]
-
Cell Wall Loosening and Uncontrolled Cell Division: Leading to abnormal growth, epinasty (twisting and curling of stems and leaves), and eventual tissue death.
-
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of modern agrochemicals. Its application has led to the development of highly effective and selective herbicides that play a crucial role in modern agriculture. The synthetic pathways, particularly those involving cross-coupling reactions, offer a robust platform for the discovery of novel herbicidal compounds. Understanding the detailed mechanism of action of these synthetic auxins is critical for the development of new products and for managing the evolution of herbicide resistance in weed populations. The protocols and data presented herein provide a foundational resource for researchers in the field of agrochemical synthesis and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 4. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Hydrolysis of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of methyl 6-chloropicolinate to its corresponding carboxylic acid, 6-chloropicolinic acid. This transformation is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines both base-catalyzed and acid-catalyzed hydrolysis methods, including reaction setup, monitoring, workup, and purification of the final product. Additionally, this note includes a summary of the physical and chemical properties of the starting material and the product, as well as analytical data for their characterization.
Introduction
This compound is a versatile building block in organic synthesis. The hydrolysis of the ester functionality to a carboxylic acid is a key transformation that enables further synthetic modifications, such as amide bond formation, which is crucial in the development of new drug candidates. Both acid and base-catalyzed conditions can achieve this transformation, with base-catalyzed hydrolysis (saponification) being generally irreversible and often proceeding to completion. The choice between the two methods may depend on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. This protocol provides detailed procedures for both approaches to offer flexibility to the researcher.
Data Presentation
| Property | This compound | 6-Chloropicolinic acid |
| CAS Number | 6636-55-1[1] | 4684-94-0[2][3] |
| Molecular Formula | C₇H₆ClNO₂[1] | C₆H₄ClNO₂[4] |
| Molecular Weight | 171.58 g/mol [1] | 157.55 g/mol [4] |
| Appearance | White to off-white crystalline solid | White to cream or tan crystalline powder[3] |
| Melting Point | 93-97 °C | 190-191 °C[3] |
| Solubility | Soluble in methanol | Slightly soluble in DMSO and methanol[3] |
Experimental Protocols
Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the hydrolysis of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in water.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
-
Purification:
-
The crude 6-chloropicolinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound using hydrochloric acid.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Dioxane
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Addition of Acid: Add concentrated hydrochloric acid (catalytic amount, e.g., 0.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
-
Isolation and Purification: Follow steps 5-7 from the base-catalyzed hydrolysis protocol.
Analytical Characterization
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) can be used.
-
Visualization: The spots can be visualized under UV light (254 nm). The starting material (ester) will have a higher Rf value than the product (carboxylic acid).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of this compound (CDCl₃): The spectrum is expected to show signals for the aromatic protons and a singlet for the methyl ester protons around 4.0 ppm.[5]
-
¹³C NMR: The spectra will show characteristic peaks for the carbonyl carbon of the ester and the carboxylic acid, as well as for the aromatic carbons.
-
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Simplified mechanism of ester hydrolysis.
References
- 1. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. indiamart.com [indiamart.com]
- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Derivatization of Methyl 6-chloropicolinate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 6-chloropicolinate, a versatile building block in medicinal chemistry, and the subsequent biological evaluation of its derivatives. This document offers detailed experimental protocols for key synthetic transformations and biological assays, alongside quantitative data and visual representations of relevant signaling pathways and workflows.
Introduction
This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Its pyridine ring, substituted with a reactive chlorine atom and an ester functional group, allows for facile derivatization through various chemical reactions. This versatility has led to its use in the development of novel antimicrobial, herbicidal, and anticancer agents.[1] This document will focus on the derivatization of this compound to generate compounds with potential anticancer activity, specifically targeting the Aurora-B kinase signaling pathway.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve nucleophilic aromatic substitution at the C6 position and modifications of the ester group. These reactions enable the introduction of a wide array of functional groups, leading to the generation of compound libraries for biological screening.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyridine nitrogen atom and the chloro-substituent at the 6-position makes this position susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse side chains.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. This reaction can be employed to couple aryl or heteroaryl boronic acids with the 6-chloro position of the picolinate, leading to the synthesis of biaryl and heteroaryl-aryl derivatives. This approach is instrumental in exploring the structure-activity relationship (SAR) by introducing a variety of substituents.
Featured Application: Targeting Aurora-B Kinase in Cancer
A promising application of this compound derivatives is in the development of anticancer agents. One key target in cancer therapy is Aurora-B kinase, a serine/threonine kinase that plays a crucial role in cell division.[2][3] Overexpression of Aurora-B is observed in various human tumors and is associated with tumorigenesis.[3]
Aurora-B Kinase Signaling Pathway
Aurora-B kinase is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis during mitosis.[4][5] The CPC, which also includes INCENP, Survivin, and Borealin, localizes to different subcellular structures throughout mitosis to regulate key mitotic events.[4][5] Inhibition of Aurora-B kinase disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Quantitative Data: Biological Activity of Picolinate Derivatives
The following table summarizes the in vitro antiproliferative activities of a series of N-methylpicolinamide-4-thiol derivatives, which are structurally related to compounds that can be synthesized from this compound. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | R Group | IC50 (µM) vs. HepG2 |
| 6a | -phenyl | 16.54 |
| 6b | -phenyl-m-OCH3 | 15.43 |
| 6c | -phenyl-p-OCH3 | 46.97 |
| 6d | -phenyl-o-OCH3 | 23.91 |
| 6e | -phenyl-3,5-Di-OCH3 | 7.12 |
| 6f | -phenyl-o-Cl | 61.55 |
| 6g | -phenyl-m-F | 48.93 |
| 6p | -CH2CH2Cl | 2.23 |
| Sorafenib | (Reference Drug) | 16.30 |
| Compound ID | IC50 (µM) vs. HCT116 | IC50 (µM) vs. SW480 | IC50 (µM) vs. A375 |
| 6p | 9.14 | 8.78 | 6.97 |
| Sorafenib | 10.09 | 40.65 | 17.96 |
Data extracted from a study on N-methylpicolinamide-4-thiol derivatives, which demonstrated potent and broad-spectrum anti-proliferative activities.[6] Compound 6p, in particular, showed significant cytotoxicity against several cancer cell lines, outperforming the reference drug Sorafenib in many cases.[6]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.
Synthesis Workflow
The general workflow for the derivatization of this compound and subsequent biological testing is outlined below.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-picolinate derivative.[7]
Protocol 2: Nucleophilic Aromatic Substitution with a Thiol
This protocol outlines a general procedure for the nucleophilic substitution of the chloro group with a thiol.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Base (e.g., Triethylamine, 2 equivalents)
-
Solvent (e.g., Cyrene or DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the thiol (1.1 equivalents) followed by the base (2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford the desired product.
Protocol 3: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
Synthesized picolinate derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2.5 hours at 37 °C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value for each compound.
Conclusion
The derivatization of this compound offers a versatile platform for the discovery of novel biologically active molecules. The protocols and data presented herein provide a framework for the synthesis and evaluation of picolinate derivatives as potential anticancer agents targeting the Aurora-B kinase pathway. Further optimization of the lead compounds identified through these assays can pave the way for the development of new and effective cancer therapeutics.
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 6-chloropicolinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the scale-up synthesis of methyl 6-chloropicolinate, a versatile building block in the pharmaceutical and agrochemical industries. The document outlines the synthesis of the key precursor, 6-chloropicolinic acid, followed by its esterification to this compound. Furthermore, it details the protocols for the synthesis of important derivatives, including amino-substituted and C-C coupled analogues, which are crucial for the development of novel therapeutic agents and other specialized chemicals.
Synthesis of 6-Chloropicolinic Acid
The reliable production of this compound hinges on the efficient synthesis of its precursor, 6-chloropicolinic acid. A common industrial approach involves the oxidation of 2-chloro-6-methylpyridine.
Experimental Protocol: Oxidation of 2-Chloro-6-methylpyridine
This protocol is adapted for a kilogram-scale synthesis.
Materials:
-
2-Chloro-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Suitable reaction vessel with overhead stirring, temperature control, and addition funnel.
Procedure:
-
Reaction Setup: In a suitable reactor, charge water and 2-chloro-6-methylpyridine.
-
Addition of Oxidant: While maintaining the temperature at a controlled level (typically between 70-90°C), slowly add a solution of potassium permanganate in water over several hours. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Wash the filter cake with water.
-
Combine the filtrates and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate the 6-chloropicolinic acid.
-
-
Isolation and Purification:
-
Cool the suspension and collect the precipitated product by filtration.
-
Wash the solid with cold water to remove residual inorganic salts.
-
Dry the product under vacuum at a controlled temperature.
-
Quantitative Data for Synthesis of 6-Chloropicolinic Acid:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-methylpyridine | N/A |
| Oxidizing Agent | Potassium Permanganate | N/A |
| Reaction Temperature | 70-90°C | N/A |
| Typical Yield | 80-90% | N/A |
| Purity | >98% | N/A |
Scale-up Synthesis of this compound
The esterification of 6-chloropicolinic acid with methanol is a standard and scalable method for the production of this compound. For industrial applications, continuous flow processes can enhance efficiency and yield.[1]
Experimental Protocol: Fischer Esterification
This protocol is designed for a multi-kilogram scale synthesis in a batch reactor.
Materials:
-
6-Chloropicolinic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Reaction vessel equipped with a reflux condenser, mechanical stirrer, and temperature probe.
Procedure:
-
Reaction Setup: Charge the reactor with 6-chloropicolinic acid and a large excess of methanol, which also serves as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for several hours (typically 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Wash the combined organic layers with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
-
Quantitative Data for the Esterification of 6-Chloropicolinic Acid:
| Parameter | Value | Reference |
| Starting Material | 6-Chloropicolinic acid | N/A |
| Reagent | Methanol (in excess) | [1] |
| Catalyst | Sulfuric acid or Hydrochloric acid | [1] |
| Reaction Temperature | Reflux (~65-70°C) | [1] |
| Typical Reaction Time | 4-8 hours | N/A |
| Typical Yield | >90% | N/A |
| Purity | >98% | N/A |
Synthesis of this compound Derivatives
This compound is a valuable intermediate for the synthesis of a variety of derivatives through reactions such as nucleophilic substitution and cross-coupling.
Nucleophilic Aromatic Substitution: Synthesis of Amino Derivatives
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack, allowing for the synthesis of amino-substituted derivatives.
This protocol describes a general procedure for the amination of this compound on a large scale.
Materials:
-
This compound
-
Aqueous or methanolic ammonia
-
Suitable pressure reactor
-
Solvent for work-up (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Charge a pressure reactor with this compound and a solution of ammonia in water or methanol.
-
Reaction: Seal the reactor and heat to a specified temperature (e.g., 100-150°C) for several hours. The reaction progress should be monitored by HPLC or TLC.
-
Work-up:
-
Cool the reactor to room temperature and cautiously vent any excess pressure.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any inorganic salts.
-
-
Isolation and Purification:
-
Dry the organic layer over a suitable drying agent.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude methyl 6-aminopicolinate by recrystallization or column chromatography.
-
Quantitative Data for Amination of this compound:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Aqueous or Methanolic Ammonia | N/A |
| Reaction Temperature | 100-150°C | N/A |
| Typical Yield | 70-85% | N/A |
| Purity | >97% | N/A |
Suzuki-Miyaura Cross-Coupling: Synthesis of Aryl Derivatives
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate a diverse range of derivatives.
This protocol provides a general procedure for the Suzuki-Miyaura coupling on a gram to kilogram scale. The use of standard Schlenk techniques is recommended to ensure an inert atmosphere.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Reaction vessel equipped for inert atmosphere operation (e.g., Schlenk flask or nitrogen-purged reactor).
Procedure:
-
Reaction Setup: To an oven-dried and nitrogen-purged reactor, add the this compound, phenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent and degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) under a nitrogen atmosphere and stir for the required time (monitored by HPLC or TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. Techniques for removing residual palladium, such as treatment with scavenging agents, may be necessary for pharmaceutical applications.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Coupling Partner | Phenylboronic acid | N/A |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | N/A |
| Base | K₂CO₃ or other suitable base | N/A |
| Solvent | 1,4-Dioxane/Water | N/A |
| Reaction Temperature | 80-110°C | N/A |
| Typical Yield | 70-95% | N/A |
| Purity | >98% | N/A |
Visualizations
Caption: Overall synthetic workflow for this compound and its derivatives.
Caption: Step-by-step workflow for the esterification of 6-chloropicolinic acid.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 6-chloropicolinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the esterification of 6-chloropicolinic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is often carried out under reflux conditions to drive the reaction to completion.[1] Another effective method involves the use of thionyl chloride (SOCl₂) with methanol.
Q2: What is a typical yield for the synthesis of this compound?
A2: The expected yield can vary depending on the specific protocol, purity of reagents, and purification method. While some reports suggest yields as high as 100% for the crude product, a more realistic yield after purification is in the range of 57-85%. For instance, a detailed protocol for the analogous Methyl 4-chloropicolinate reports a yield of 57% after silica gel chromatography.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: Controlling the reaction temperature is crucial to prevent side reactions and decomposition of the product.[1]
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Purity of Reagents: The purity of starting materials, especially 6-chloropicolinic acid and methanol, directly impacts the yield and purity of the final product.
-
Water Content: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, thus reducing the yield. Anhydrous conditions are preferred.
Q4: How can I purify the final product, this compound?
A4: Common purification methods include recrystallization or distillation.[1] For laboratory-scale synthesis, flash chromatography on silica gel is also a very effective technique. It is important to note that the use of triethylamine-modified eluents during chromatography can help prevent the acid-catalyzed degradation of the product on the silica gel.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction. | - Ensure the reaction has run for a sufficient amount of time. Monitor by TLC. - Check the effectiveness of the catalyst. Use fresh, high-purity acid catalyst. - For thionyl chloride methods, ensure it is fresh and has not decomposed. |
| Hydrolysis of the ester product. | - Use anhydrous methanol and ensure all glassware is thoroughly dried. - During workup, avoid prolonged contact with aqueous acidic or basic solutions. | |
| Loss of product during workup/purification. | - Optimize the extraction procedure to ensure all product is transferred to the organic phase. - During chromatography, use a less polar solvent system initially to prevent the product from eluting too quickly. Add triethylamine to the eluent to prevent degradation.[1] | |
| Formation of Side Products | Unreacted starting material (6-chloropicolinic acid). | - Increase the reaction time or temperature (monitor carefully to avoid degradation). - Use a slight excess of methanol. |
| Dimerization or polymerization. | - Control the reaction temperature; avoid excessive heat. | |
| Hydrolysis product (6-chloropicolinic acid). | - Ensure anhydrous conditions. - Neutralize the reaction mixture promptly during workup. | |
| Product Purity Issues | Residual starting material or catalyst. | - Optimize the purification method. Recrystallization from a suitable solvent or careful flash chromatography can remove impurities. |
| Discolored product (yellow or brown). | - This may indicate decomposition. Purify the product as soon as possible after synthesis. - Store the final product in a cool, dark, and dry place.[1] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride and Methanol
This protocol is adapted from a reliable synthesis method for similar compounds.
Materials:
-
6-chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropicolinic acid (1.0 eq) in methanol (approximately 20 mL per gram of acid) at 0°C, add thionyl chloride (2.0 eq) dropwise.
-
Stir the resulting solution at 0°C for 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to 50°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with chloroform.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (3 times) and then with brine (1 time).
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to afford this compound as a white solid.
Visualizations
Experimental Workflow for this compound Synthesis
References
Common side products in the synthesis of Methyl 6-chloropicolinate
Technical Support Center: Synthesis of Methyl 6-chloropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of 6-chloropicolinic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is often performed under reflux conditions to ensure the reaction proceeds to completion.[1]
Q2: What are the primary expected side products in this synthesis?
A2: The primary side products and impurities to anticipate are:
-
Unreacted 6-chloropicolinic acid: Due to the reversible nature of the Fischer esterification, some starting material may remain.
-
Water: A direct byproduct of the esterification reaction.
-
Methyl 6-methoxypicolinate: Arises from the nucleophilic substitution of the chloro group by methanol or methoxide ions, particularly under prolonged heating or basic conditions.
-
6-Hydroxypicolinic acid or its methyl ester: Results from the hydrolysis of the chloro group by water present in the reaction mixture.
-
Impurities from starting material: The purity of the initial 6-chloropicolinic acid is crucial. Impurities from its synthesis, such as other isomers or polychlorinated picolinic acids, can be carried over and esterified.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to track the disappearance of the 6-chloropicolinic acid starting material and the appearance of the this compound product.
Q4: What are the recommended purification methods for this compound?
A4: The product is typically purified by recrystallization or distillation.[1] The choice of method depends on the scale of the reaction and the nature of the impurities. Column chromatography can also be employed for high-purity requirements.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Hydrolysis of the product back to the starting material. | - Use a large excess of methanol to shift the equilibrium towards the product. - Ensure an adequate amount of acid catalyst is used. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. - Ensure all reagents and glassware are dry. |
| Presence of Unreacted 6-chloropicolinic Acid in the Final Product | - The reaction did not go to completion. - Insufficient reaction time or temperature. | - Increase the reaction time or ensure the reaction mixture is maintained at the appropriate reflux temperature. - Use a greater excess of methanol. - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
| Formation of Methyl 6-methoxypicolinate | - Prolonged reaction time at high temperatures. - Presence of strong bases that can generate methoxide. | - Optimize the reaction time to maximize the formation of the desired product while minimizing this side reaction. - Avoid strongly basic conditions during the reaction and workup. |
| Product is Contaminated with Water | - Incomplete drying of the final product. - Inefficient removal of water during the reaction. | - Dry the purified product under vacuum. - Use an effective drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for the organic extract before solvent removal. |
| Discolored or Impure Product | - Impurities in the starting 6-chloropicolinic acid. - Degradation of the product or starting material at high temperatures. | - Use highly pure 6-chloropicolinic acid. - Avoid excessive heating during the reaction and purification steps. - Purify the product by recrystallization or column chromatography. |
Data Presentation: Influence of Reaction Conditions on Impurity Profile
The following table provides a qualitative summary of how different reaction parameters can influence the formation of common side products. Quantitative values can vary significantly based on the specific experimental setup.
| Reaction Condition | Unreacted 6-Chloropicolinic Acid (%) | Methyl 6-methoxypicolinate (%) | Notes |
| Standard (1.2 eq. MeOH, 8h reflux) | 5 - 10 | < 1 | Baseline for comparison. |
| Excess Methanol (10 eq. MeOH, 8h reflux) | < 2 | < 1 | A large excess of methanol drives the equilibrium towards the product, reducing the amount of unreacted starting material.[2] |
| Prolonged Reflux (1.2 eq. MeOH, 24h reflux) | 2 - 5 | 2 - 5 | Longer reaction times can lead to a higher conversion of the starting material but may also increase the formation of the methoxy byproduct. |
| Water Removal (Dean-Stark, 1.2 eq. MeOH, 8h reflux) | < 1 | < 1 | Actively removing water shifts the equilibrium significantly towards the product, leading to higher conversion and yield.[2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous methanol (10-20 eq.) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) while stirring.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Methyl 6-chloropicolinate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying methyl 6-chloropicolinate using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and a standard experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (230-400 mesh). Its polarity is well-suited for separating this compound from many common impurities. For pyridine derivatives, which can interact strongly with the acidic silanol groups on silica gel leading to peak tailing, neutral or basic alumina can be considered as an alternative stationary phase.[1]
Q2: What is a good starting solvent system (mobile phase) for the purification of this compound?
A2: A good starting point for the mobile phase is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[2] A typical starting gradient would be 10-20% ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.3 for the desired compound.
Q3: My compound is showing significant peak tailing on the column. How can I resolve this?
A3: Peak tailing for pyridine-containing compounds like this compound is often due to interaction with acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[1] This will help to block the active silanol sites and improve the peak shape.
Q4: What are the likely impurities I might encounter when purifying this compound?
A4: Common impurities can vary depending on the synthetic route. If the compound is synthesized by the esterification of 6-chloropicolinic acid, unreacted starting material is a likely impurity.[3] Other potential impurities could arise from side reactions or subsequent cross-coupling reactions.
Q5: The purified product appears as an oil, but I was expecting a solid. What should I do?
A5: this compound is expected to be a white to almost white crystalline solid.[3] If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. Ensure all solvent has been removed under high vacuum. If the product remains an oil, it may require further purification.
Data Presentation: Column Chromatography Parameters
The following table summarizes typical parameters for the column chromatography purification of this compound. These are starting points and may require optimization based on the specific impurity profile of your crude material.
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Ethyl Acetate / Hexanes | A gradient of 10% to 50% ethyl acetate in hexanes is a good starting range.[2] |
| Mobile Phase Additive | 0.1 - 1% Triethylamine | Recommended to reduce peak tailing.[1] |
| Target Rf Value (TLC) | 0.2 - 0.3 | This generally provides good separation on a column. |
| Sample Loading | Dry Loading or Minimal Solvent | Dissolve the crude product in a minimal amount of a slightly more polar solvent than the eluent or adsorb onto a small amount of silica gel. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed. A thin layer of sand can be gently added to the top of the silica to prevent disturbance during solvent addition.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
3. Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in an appropriate number of test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
4. Product Isolation:
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Place the product under high vacuum to remove any residual solvent.
Troubleshooting Guide
The following flowchart provides a troubleshooting guide for common issues encountered during the column chromatography of this compound.
References
Recrystallization techniques for purifying Methyl 6-chloropicolinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl 6-chloropicolinate. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on its chemical structure (a polar ester with a pyridine ring), a good starting point is to screen polar protic and aprotic solvents, as well as mixed solvent systems. Methanol is a known solvent for this compound.[1] Other potential single solvents to evaluate include ethanol and ethyl acetate. Effective mixed solvent systems often consist of a solvent in which the compound is soluble, paired with a miscible anti-solvent in which it is less soluble. Promising mixed systems to investigate include ethanol/water, acetone/water, and ethyl acetate/hexane.
Q2: My crude this compound appears oily and won't crystallize. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the boiling point of the solvent is higher than the melting point of your compound (93-97 °C for this compound) or if the solution is too concentrated.[1]
Here are some troubleshooting steps:
-
Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to fully dissolve the oil and then allow it to cool slowly.
-
Lower the temperature of dissolution: If possible, use a solvent that will dissolve your compound at a temperature below its melting point.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
Change the solvent system: If the above methods fail, the solvent system may not be appropriate. Try a different solvent or mixed solvent system from the screening table below.
Q3: After recrystallization, the recovery of my product is very low. How can I improve the yield?
A3: Low recovery can be due to several factors. Here's how to address them:
-
Using too much solvent: This is the most common cause. Use the minimum amount of hot solvent necessary to completely dissolve the crude product. If you've used too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtration. You can then evaporate the excess solvent before the cooling and crystallization step.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation before filtration.
Q4: My recrystallized this compound is still colored. How can I remove colored impurities?
A4: If your product is supposed to be a white to off-white solid but remains colored after recrystallization, you can use activated charcoal.
-
After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal.
-
Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.
-
Swirl the flask and gently heat it again for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to lower recovery.
Q5: What are the likely impurities in my crude this compound?
A5: this compound is typically synthesized via the Fischer esterification of 6-chloropicolinic acid with methanol in the presence of an acid catalyst.[1] The most probable impurity is the unreacted starting material, 6-chloropicolinic acid . Due to its acidic nature, this impurity can often be removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, prior to recrystallization. Other potential, though less common, byproducts could arise from side reactions, but the starting carboxylic acid is the primary concern.
Data Presentation
Table 1: Recommended Solvent Screening for Recrystallization of this compound
| Solvent System | Rationale for Selection | Expected Solubility Behavior (Qualitative) |
| Single Solvents | ||
| Methanol | Known to dissolve the compound.[1] | Good solubility, may require cooling to low temperatures for good recovery. |
| Ethanol | Similar polarity to methanol, a common solvent for esters. | Likely to show good solubility when hot and reduced solubility when cold. |
| Ethyl Acetate | A less polar ester solvent, may offer a good solubility differential. | Good for dissolving the ester, but may be too good a solvent, requiring an anti-solvent. |
| Acetone | A polar aprotic solvent that can be effective for polar molecules. | May show high solubility; likely needs to be part of a mixed solvent system. |
| Mixed Solvents | ||
| Ethanol / Water | A classic combination for moderately polar compounds. | Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. |
| Acetone / Water | Another common polar solvent/anti-solvent pair. | Dissolve in hot acetone, then add hot water dropwise until the solution becomes cloudy. |
| Ethyl Acetate / Hexane | A good choice for compounds that are too soluble in ethyl acetate alone. | Dissolve in hot ethyl acetate, then add hexane dropwise until persistent cloudiness is observed. |
| Methanol / Water | Can be used to fine-tune the polarity of methanol. | Dissolve in hot methanol, then add hot water dropwise to induce crystallization upon cooling. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount (approx. 50 mg) of the crude this compound into several test tubes.
-
Add a few drops of a potential solvent from Table 1 to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve, gently heat the test tube in a warm water bath and observe if it dissolves.
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature. For mixed solvent systems, the compound should be soluble in the primary solvent and insoluble in the anti-solvent.
-
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add the chosen solvent (or the primary solvent of a mixed system) in small portions while heating the flask on a hot plate. Swirl the flask continuously.
-
Add the minimum amount of hot solvent required to just completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal.
-
Swirl the solution and gently reheat it for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal present, perform a hot filtration.
-
Preheat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask.
-
-
Crystallization:
-
If using a mixed solvent system, add the hot anti-solvent dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator until a constant weight is achieved.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
Troubleshooting low yield in Suzuki coupling with Methyl 6-chloropicolinate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in Suzuki coupling reactions involving Methyl 6-chloropicolinate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving a very low yield?
A1: Low yields with this compound are common and typically stem from a few key challenges. Firstly, the C-Cl bond in aryl chlorides is less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Secondly, the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, leading to deactivation.[3][4] Finally, common side reactions like protodeboronation of the boronic acid and homocoupling can consume starting materials and reduce the yield of the desired product.[5][6]
Q2: What is protodeboronation and how does it affect my reaction?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5][7] This process consumes your nucleophilic coupling partner, converting it into a simple arene or heteroarene, which directly reduces the potential yield of your desired product.[5][8] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway, which can be accelerated by high temperatures, prolonged reaction times, and the presence of water.[5][9]
Q3: How can I tell if protodeboronation is the main issue?
A3: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR. The primary indicator will be a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[5] This will be accompanied by a low yield of the desired coupled product and a significant amount of unreacted this compound.
Q4: Can the choice of palladium catalyst and ligand significantly impact the yield?
A4: Absolutely. For a challenging substrate like this compound, the catalyst system is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You need to use bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][6] These ligands promote the difficult oxidative addition step, stabilize the palladium catalyst, and sterically shield the metal center from being deactivated by the pyridine nitrogen.[3][10]
In-Depth Troubleshooting Guide
Issue 1: No Reaction or Very Low Conversion
Q: I see only my starting materials after running the reaction. What are the most common causes of complete reaction failure?
A: Complete failure usually points to a fundamental problem with one of the core components or conditions.
-
Inactive Catalyst System: The active Pd(0) catalyst may not have formed or has been deactivated.
-
Solution: Ensure your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are high quality. For an aryl chloride, a robust ligand is essential.[2] Consider pre-forming the active catalyst or using a pre-catalyst complex.
-
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can cause catalyst deactivation and promote unwanted side reactions like homocoupling.[3][6]
-
Inappropriate Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][12]
-
Insufficient Temperature: Aryl chlorides are the least reactive of the aryl halides and require more energy for the oxidative addition step.[1][13]
Issue 2: Significant Byproduct Formation
Q: My reaction works, but I get a complex mixture with significant byproducts. How can I improve selectivity?
A: The formation of byproducts is usually due to homocoupling or protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar). It is primarily caused by the presence of oxygen.[3][6]
-
Solution: As mentioned above, rigorous degassing of the entire system is the most effective way to minimize homocoupling. Ensure you maintain a positive pressure of an inert gas throughout the reaction.[3]
-
-
Protodeboronation: As discussed in the FAQs, this side reaction consumes the boronic acid.
-
Solution: To mitigate this, consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) or a potassium organotrifluoroborate salt.[9][14][15] These reagents release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing decomposition.[7][16] Using milder bases or anhydrous solvents can also help.[17]
-
Data Presentation: Recommended Reaction Components
The optimal conditions for Suzuki coupling are highly substrate-dependent. The following tables provide a starting point for optimization based on literature for similar challenging heteroaryl chlorides.
Table 1: Recommended Catalyst Systems for Heteroaryl Chlorides
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Buchwald ligands are highly effective for activating C-Cl bonds and preventing catalyst inhibition by N-heterocycles.[2][6] |
| Pd(OAc)₂ | RuPhos or tBuXPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Another excellent class of bulky, electron-rich ligands suitable for challenging substrates.[10] |
| Pd(dppf)Cl₂ | (None) | 2-5% | A common pre-catalyst, but may be less effective for highly deactivated chlorides compared to Buchwald systems.[18] |
| (NHC)Pd(allyl)Cl | (None) | 2-5% | N-heterocyclic carbene (NHC) based catalysts offer high stability and activity.[12] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent(s) | Typical Temp (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF/H₂O | 80 - 110 | A strong base, often very effective for less reactive substrates. Anhydrous conditions may require a small amount of water to be effective.[6][19] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene | 80 - 110 | Often provides excellent yields but is more expensive.[3] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, DMF | 80 - 110 | A common and cost-effective choice, but may be less effective than K₃PO₄ for this substrate. |
| Na₂CO₃ | 2.0 - 3.0 | DMF, Acetonitrile/H₂O | 80 - 100 | Can be effective, and DMF can aid in the solubility of starting materials.[3] |
Visualizations
Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low-yielding reactions.
Decision Tree for Component Selection
Caption: Decision tree for selecting key reaction components.
Experimental Protocol
Note: This is a generalized starting procedure for the Suzuki-Miyaura coupling of this compound. It should be optimized for specific boronic acid partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing them by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup (General):
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. reddit.com [reddit.com]
Preventing decomposition of Methyl 6-chloropicolinate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 6-chloropicolinate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a chemical compound with the formula C₇H₆ClNO₂. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a chlorine atom and a methyl ester group, allows for a variety of chemical transformations.
Q2: What are the main decomposition pathways for this compound during reactions?
The two primary decomposition pathways for this compound are:
-
Hydrolysis of the methyl ester: This can occur under both acidic and basic conditions, yielding 6-chloropicolinic acid and methanol. This is a common decomposition route when aqueous reagents or solvents are used, especially at elevated temperatures.
-
Nucleophilic substitution of the chlorine atom: The chlorine atom at the 6-position of the pyridine ring is susceptible to attack by nucleophiles. This can lead to the formation of unwanted byproducts, especially when strong nucleophiles are present in the reaction mixture.
Q3: How does pH affect the stability of this compound?
Both acidic and basic conditions can promote the hydrolysis of the methyl ester group. The rate of hydrolysis is generally accelerated at pH values below 4 and above 8. For reactions requiring acidic or basic conditions, it is crucial to carefully control the temperature and reaction time to minimize this decomposition pathway.
Q4: Is this compound sensitive to temperature?
Yes, elevated temperatures can significantly increase the rate of decomposition through both hydrolysis and other side reactions. For instance, in cross-coupling reactions, higher temperatures can sometimes lead to dehalogenation, where the chlorine atom is replaced by a hydrogen atom. It is recommended to run reactions at the lowest effective temperature.
Q5: Why is purification by silica gel chromatography sometimes problematic for this compound?
Standard silica gel is slightly acidic and can promote the decomposition of acid-sensitive compounds like this compound, likely through hydrolysis of the ester. To mitigate this, it is often recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica gel.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. | 1. Use Bulky, Electron-Rich Ligands: Employ ligands such as XPhos, SPhos, or other Buchwald-type ligands. These can help to stabilize the active catalyst and sterically hinder coordination of the pyridine nitrogen. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species in situ. |
| Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds. | 1. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments. Monitor for byproduct formation. 2. Use a More Active Catalyst System: Switch to a more robust catalyst/ligand combination known for activating aryl chlorides. | |
| Formation of Dehalogenated Byproduct (Methyl picolinate) | Reductive Dehalogenation: This side reaction can be promoted by high temperatures and certain catalyst systems. | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling and dehalogenation. Screen different combinations. |
| Formation of Homocoupling Products | Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions. | 1. Thoroughly Degas the Reaction Mixture: Use techniques such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen. 2. Use a Pd(0) Source: Using a Pd(0) catalyst directly can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) pre-catalyst. |
Issue 2: Decomposition During Workup and Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product during aqueous workup | Hydrolysis of the Methyl Ester: Exposure to acidic or basic aqueous solutions can cause hydrolysis. | 1. Use Neutral or Mildly Basic Washes: If an aqueous wash is necessary, use saturated sodium bicarbonate solution instead of strong acids or bases. 2. Minimize Contact Time: Perform the aqueous extraction quickly and proceed to the drying and solvent removal steps promptly. |
| Streaking and decomposition on silica gel column | Acidity of Silica Gel: The acidic nature of silica gel can lead to on-column decomposition. | 1. Use a Modified Eluent: Add 0.1-1% triethylamine to your eluent system to neutralize the acidic sites on the silica gel. 2. Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base. 3. Alternative Purification Methods: If the compound is sufficiently non-polar, consider using neutral alumina for chromatography. Recrystallization is also a good alternative if applicable. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Disclaimer: The data presented here is based on general principles of ester hydrolysis and the behavior of analogous compounds. Actual rates for this compound may vary.
Table 1: Estimated Half-life of this compound in Aqueous Solution at 25 °C
| pH | Estimated Half-life |
| 2 | ~ 20 days |
| 4 | ~ 2 years |
| 7 | ~ 2.5 years |
| 9 | ~ 10 days |
| 11 | ~ 6 hours |
Table 2: Effect of Temperature on Base-Mediated Hydrolysis (pH 10)
| Temperature (°C) | Relative Rate of Hydrolysis |
| 25 | 1x |
| 50 | ~ 8x |
| 75 | ~ 50x |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate eluent system containing 0.5% triethylamine.
Protocol 2: Hydrolysis Prevention during Silica Gel Chromatography
Procedure:
-
Prepare the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.1-1% (v/v). For example, add 1 mL of triethylamine to 1 L of your eluent.
-
Use this modified eluent to slurry pack the column and to elute the compound.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Visualizations
Technical Support Center: Palladium Catalyst Removal from Methyl 6-chloropicolinate Reaction Mixtures
Welcome to the Technical Support Center for palladium catalyst removal from reaction mixtures involving Methyl 6-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from my this compound reaction mixture?
A1: The primary methods for palladium removal can be categorized as follows:
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Filtration: This is often the first step, especially for heterogeneous palladium catalysts (e.g., Pd/C) or when the catalyst has precipitated as Pd(0) black. Filtration through a pad of Celite® is a common and straightforward procedure.[1][2]
-
Adsorption (Scavenging): This involves the addition of a material that selectively binds to palladium, which is then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.
-
Crystallization: Purifying the final product through crystallization can significantly reduce palladium levels, as the metal impurities often remain in the mother liquor.
Q2: My reaction involves a nitrogen-containing compound (this compound). Are there specific challenges I should be aware of?
A2: Yes, nitrogen-containing compounds, particularly heterocycles like pyridines, can act as ligands and bind to palladium. This can lead to higher levels of soluble palladium in your reaction mixture, making simple filtration less effective. In such cases, the use of high-affinity metal scavengers is often necessary.
Q3: I've filtered my reaction mixture through Celite®, but the palladium levels are still high. What should I do next?
A3: If filtration alone is insufficient, it indicates the presence of soluble or colloidal palladium species.[1] The recommended next step is to treat the filtrate with a palladium scavenger. Activated carbon is a cost-effective option, while functionalized silica or polymer-based scavengers offer higher selectivity.
Q4: How do I choose the right palladium scavenger for my experiment?
A4: The choice of scavenger depends on several factors:
-
The nature of your product: Consider its polarity and potential for non-specific binding to the scavenger.
-
The solvent system: Ensure the scavenger is compatible with your reaction solvent.
-
The suspected oxidation state of the palladium: Some scavengers are more effective for Pd(0) versus Pd(II). Thiol-based scavengers are generally effective for Pd(II).[3]
-
Cost and scalability: Activated carbon is inexpensive for large-scale operations, while specialized scavengers may be more suitable for smaller-scale, high-purity applications.
Q5: What are acceptable levels of residual palladium in a pharmaceutical intermediate?
A5: Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[4] For oral drug products, the limit for palladium is typically around 10 ppm.[5] It is crucial to reduce palladium levels to well below this limit in your intermediates to ensure the final API will be compliant.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Filtrate is black or grey after Celite® filtration.
-
Possible Cause: Fine palladium particles or colloidal palladium are passing through the filter aid.
-
Solution:
-
Increase Celite® bed thickness: Use a thicker pad of Celite® (2-3 cm) to improve filtration efficiency.
-
Use a finer filter medium: Consider using a membrane filter (e.g., 0.45 µm PTFE) in conjunction with or in place of Celite®.[3]
-
Treat with a scavenger: Before filtration, add a scavenger like activated carbon to adsorb the fine palladium particles.
-
Problem 2: Low product yield after scavenger treatment.
-
Possible Cause: The product is adsorbing to the scavenger. This is more common with highly polar products and non-specific adsorbents like activated carbon.
-
Solution:
-
Reduce the amount of scavenger: Use the minimum effective amount of scavenger.
-
Thoroughly wash the scavenger: After filtration, wash the scavenger cake with fresh solvent to recover adsorbed product.
-
Switch to a more selective scavenger: Functionalized silica or polymer-based scavengers often exhibit less non-specific binding than activated carbon.
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the form of the residual palladium (e.g., oxidation state, particle size) at the end of the reaction.
-
Solution:
-
Standardize the reaction workup: Ensure consistent workup procedures before palladium removal.
-
Consider a pre-treatment step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.
-
Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.
-
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Example Scavengers | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | Darco® KB-B | 300 | < 1 | > 99.7 | Cost-effective, but may cause product loss.[6] |
| Nuchar® AquaGuard | 9100 | 6643 | 28 | Efficiency can be highly variable.[6] | |
| Functionalized Silica | SiliaMetS® Thiol | 330 | < 1 | > 99.7 | Effective for Pd(II).[6] |
| Si-TMT | 2400 | ≤ 16 | > 99.3 | Effective for a range of palladium species.[7] | |
| Functionalized Polymer | MP-TMT | 33,000 | < 200 | > 99.4 | High capacity scavenger.[8] |
| 500-800 | < 10 | > 98 | Effective at lower concentrations.[8] | ||
| Combined Methods | TMT + Activated Carbon | 2239 | 20 | > 99 | Synergistic effect observed.[6] |
Experimental Protocols
Protocol 1: Filtration through Celite®
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.
-
Prepare the Celite® Pad:
-
Place a sintered glass funnel on a clean filter flask.
-
Add a 1-2 cm layer of Celite® to the funnel and gently compact it.
-
Pre-wet the Celite® pad with the reaction solvent and apply a gentle vacuum to settle the pad.
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® pad under a gentle vacuum.
-
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
The combined filtrate contains your product and any soluble palladium species.
-
Protocol 2: Scavenging with Activated Carbon
This protocol is a cost-effective method for removing soluble and colloidal palladium.
-
Treatment:
-
To the crude reaction mixture (or the filtrate from Protocol 1), add 5-10 wt% activated carbon relative to the crude product weight.
-
Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined experimentally.
-
-
Filtration:
-
Filter the mixture through a pad of Celite® as described in Protocol 1 to remove the activated carbon.
-
-
Wash and Concentrate:
-
Wash the Celite®/carbon cake with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Protocol 3: Scavenging with a Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)
This protocol is recommended for achieving very low palladium levels, especially when dealing with nitrogen-containing compounds.
-
Scavenger Addition:
-
To the crude reaction mixture or filtrate, add the functionalized silica scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst).
-
-
Stirring:
-
Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2-24 hours.
-
-
Filtration and Concentration:
-
Remove the scavenger by filtration, washing it thoroughly with the reaction solvent.
-
Concentrate the filtrate to obtain your purified product.
-
Visualizations
References
Technical Support Center: Analysis of Methyl 6-chloropicolinate and its Impurities by HPLC
Welcome to the technical support center for the analysis of Methyl 6-chloropicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
Potential impurities in this compound can originate from the synthesis process or degradation. The most common synthesis method is the esterification of 6-chloropicolinic acid with methanol.[1] Therefore, the primary impurities to monitor are:
-
Process-related impurities: These are substances related to the manufacturing process.
-
6-chloropicolinic acid: The unreacted starting material is a common process impurity.
-
By-products of esterification: Depending on the specific reagents and conditions used, other minor by-products may form.
-
-
Degradation products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. A forced degradation study is the most effective way to identify these potential impurities.[2]
Q2: What are the common challenges in the HPLC analysis of this compound?
Due to the basic nature of the pyridine ring in this compound, several challenges can arise during HPLC analysis:
-
Peak Tailing: The basic pyridine nitrogen can interact with acidic residual silanol groups on the surface of silica-based columns, leading to asymmetrical peak shapes (tailing).
-
Poor Retention: As a relatively polar molecule, it may exhibit poor retention on traditional reversed-phase columns.
-
Separation of Closely Related Impurities: Structurally similar impurities, such as isomers or degradation products, can be difficult to resolve from the main peak and each other.
Troubleshooting HPLC Analysis
This section provides guidance on common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic pyridine moiety with acidic silanol groups on the column. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Use a modern, high-purity, end-capped C18 column. - Operate the mobile phase at a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. - Consider using a column with a different stationary phase, such as one with a polar-embedded group. - Flush the column with a strong solvent to remove contaminants. |
| Poor Resolution | - Inadequate separation between this compound and its impurities. - Sub-optimal mobile phase composition. - Low column efficiency. | - Optimize the mobile phase gradient and composition. Adjust the ratio of organic solvent to aqueous buffer. - Use a longer column or a column with a smaller particle size to increase efficiency. - Ensure the column temperature is stable and optimized. |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Leaks in the HPLC system. - Insufficient column equilibration time. | - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. - Use a column oven to maintain a constant temperature.[3] - Check for leaks at all fittings and connections.[3] - Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.[4] |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from previous injections. | - Use high-purity HPLC-grade solvents. - Flush the injector and column with a strong solvent. - Run a blank gradient to identify the source of contamination. |
| High Backpressure | - Blockage in the column or system tubing. - Particulate matter from the sample or mobile phase. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the inline filter.[3] |
Experimental Protocols
Below are suggested starting protocols for the HPLC analysis of this compound and for conducting a forced degradation study.
Recommended HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent high-purity, end-capped column) |
| Mobile Phase A | 0.1% Phosphoric acid in water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm and 270 nm |
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[5]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid sample in an oven at 105 °C for 48 hours. |
| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber. |
Visualizations
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Logical Relationship of Potential Impurities
Caption: Relationship between synthesis and potential impurities.
References
Technical Support Center: Methyl 6-chloropicolinate Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Methyl 6-chloropicolinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the Fischer esterification of 6-chloropicolinic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid or hydrochloric acid.[1] The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product.[1]
Q2: What are the primary challenges when scaling up this esterification reaction?
A2: Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale introduces several critical challenges. These include:
-
Heat Management: The esterification reaction is exothermic, and the heat generated must be efficiently removed to prevent thermal runaways. Heat dissipation becomes more challenging as the reactor volume increases.
-
Mass Transfer Limitations: Inadequate mixing in large reactors can lead to localized concentration gradients and reduced reaction rates.
-
Impurity Profile Changes: The types and quantities of impurities may differ between small and large-scale batches due to longer reaction times or variations in temperature.
-
Work-up and Product Isolation: Handling large volumes of flammable solvents and corrosive acids requires specialized equipment and safety protocols. Crystallization, filtration, and drying processes also need to be optimized for large quantities to ensure product quality and consistency.
Q3: Are there alternative synthesis routes for industrial-scale production?
A3: For industrial production, continuous flow processes are often employed to improve efficiency, yield, and safety.[1] These systems offer better control over reaction parameters such as temperature and mixing, leading to a more consistent product quality. Another approach involves the use of thionyl chloride to convert the picolinic acid to an acid chloride intermediate, which then reacts with methanol.[2][3]
Troubleshooting Guide
Low Yield
Problem: The reaction yield is significantly lower on a larger scale compared to the laboratory.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[4][5][6] On a larger scale, removal of the water by-product might be less efficient. Consider using a Dean-Stark apparatus or a solvent that forms an azeotrope with water to drive the reaction to completion. |
| Mass Transfer Limitations | Inadequate mixing can lead to poor contact between reactants. Ensure the stirring speed and impeller design are suitable for the reactor size to maintain a homogeneous reaction mixture. |
| Side Reactions | At elevated temperatures or with prolonged reaction times, which can be more common at scale, side reactions such as ether formation from the alcohol or degradation of the starting material can occur. Optimize the reaction temperature and monitor the reaction progress closely to minimize these side reactions. |
| Hydrolysis During Work-up | Picolinate esters can be susceptible to hydrolysis under acidic or basic conditions during aqueous work-up.[7] Neutralize the reaction mixture carefully and minimize the contact time with aqueous layers. |
Impurity Formation
Problem: The final product is contaminated with unreacted starting materials or unknown by-products.
| Possible Cause | Troubleshooting Action |
| Unreacted 6-chloropicolinic acid | This is a common impurity.[7] Improve the reaction conversion by using a slight excess of methanol and ensuring efficient water removal. During work-up, a mild basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acid.[8][9] |
| Color Formation | The product has an undesirable color, often yellow or tan.[2][3] This can be due to thermal degradation or the presence of colored impurities. Consider performing the reaction at a lower temperature, potentially under an inert atmosphere, and purifying the crude product by recrystallization or activated carbon treatment. |
| Formation of By-products | Besides unreacted starting materials, other impurities can form. Analyze the impurity profile using techniques like HPLC and LC-MS to identify the by-products.[10] This information can help in modifying the reaction or purification conditions to minimize their formation. |
Difficult Product Isolation
Problem: Challenges are encountered during crystallization, filtration, or drying of the final product.
| Possible Cause | Troubleshooting Action |
| Poor Crystallization | The product oils out or forms very fine crystals that are difficult to filter. The choice of solvent is critical for effective crystallization.[7] Conduct solubility studies to identify a suitable solvent system that provides good crystal morphology. Control the cooling rate during crystallization; slow cooling often leads to larger, more easily filterable crystals.[7] |
| Slow Filtration | The filtration process is excessively long, leading to production bottlenecks. This is often due to small particle size or the presence of fines. Optimize the crystallization process to obtain larger crystals. Ensure the filter medium is appropriate for the particle size distribution. |
| Product is Difficult to Dry | The product retains solvent even after prolonged drying. This can be due to the crystal structure trapping solvent molecules. Select a crystallization solvent with a lower boiling point if possible. Employ efficient drying techniques such as vacuum drying with controlled heating. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) |
| Reactant Molar Ratio (Methanol:Acid) | 5:1 - 10:1 | 3:1 - 5:1 |
| Catalyst (H₂SO₄) Loading | 5-10 mol% | 2-5 mol% |
| Reaction Temperature | Reflux (approx. 65°C) | 70-80°C (with efficient cooling) |
| Reaction Time | 4-8 hours | 8-16 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity (before purification) | >95% | 90-95% |
Note: The data in this table is illustrative and can vary depending on the specific equipment and process conditions.
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropicolinic acid (10.0 g, 63.5 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow addition of concentrated sulfuric acid (1.8 mL, 31.7 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conceptual Pilot-Scale Protocol
-
Reactor Charging: Charge a 50 L glass-lined reactor with 6-chloropicolinic acid (10.0 kg).
-
Reagent Addition: Under agitation, add methanol (30 L). Start cooling the reactor jacket and slowly add concentrated sulfuric acid (0.5 L), maintaining the internal temperature below 30°C.
-
Reaction: Heat the reactor contents to 75°C and maintain for 12 hours. Monitor the reaction by in-process control (IPC) using HPLC.
-
Work-up: Cool the reactor to 20°C and slowly add a pre-chilled solution of sodium bicarbonate to neutralize the acid.
-
Phase Separation: Stop agitation and allow the layers to separate. Transfer the lower aqueous layer to a waste container.
-
Solvent Removal: Distill off the excess methanol under vacuum.
-
Crystallization: Add a suitable crystallization solvent (e.g., toluene) and heat to dissolve the crude product. Cool the solution in a controlled manner to induce crystallization.
-
Isolation and Drying: Filter the product using a centrifuge or Nutsche filter, wash with cold solvent, and dry in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield during the scale-up of this compound synthesis.
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. biotech-spain.com [biotech-spain.com]
By-product formation in the synthesis of Methyl 6-chloropicolinate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloropicolinate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound and what are their respective advantages and disadvantages?
A1: The two primary synthetic routes for this compound are the Fischer esterification of 6-chloropicolinic acid and the reaction of picolinic acid with a chlorinating agent followed by esterification.
-
Fischer Esterification: This method involves reacting 6-chloropicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically under reflux conditions.[1] It is a straightforward and common method for esterification.[1][2][3]
-
Chlorination followed by Esterification: This route starts with picolinic acid, which is first chlorinated using an agent like thionyl chloride (SOCl₂) to form an acyl chloride intermediate. This intermediate is then reacted with methanol to yield the final product.[5][6]
-
Advantages: The reaction with the acyl chloride is generally faster and more complete than Fischer esterification.
-
Disadvantages: Thionyl chloride is a hazardous reagent that must be handled with care. Side reactions, such as over-chlorination, can occur.
-
Q2: I am observing a significant amount of unreacted 6-chloropicolinic acid in my Fischer esterification reaction. How can I improve the yield of this compound?
A2: The presence of unreacted starting material in a Fischer esterification is a common issue due to the reversible nature of the reaction.[2][3][4] Here are several strategies to drive the equilibrium towards the product and improve your yield:
-
Increase the Molar Ratio of Alcohol: Using a large excess of methanol can shift the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[4]
-
Removal of Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis). This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[4]
-
Choice of Catalyst: While sulfuric acid is common, other catalysts can be employed. A comparative study of different acid catalysts may reveal a more efficient option for your specific derivative.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the appropriate temperature to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.[7]
Q3: My synthesis using thionyl chloride is producing a dark-colored, impure product. What are the likely by-products and how can I minimize their formation?
A3: Dark coloration and impurities when using thionyl chloride can indicate the formation of several by-products.
-
Over-chlorination: The pyridine ring can undergo further chlorination, especially at higher temperatures or with prolonged reaction times. This leads to the formation of dichlorinated or polychlorinated picolinate derivatives.
-
Side-chain Chlorination: If there are other reactive sites on your picolinic acid derivative, such as a methyl group, thionyl chloride can also chlorinate these positions.
-
Decomposition: Picolinic acid derivatives can be sensitive to the harsh conditions of the reaction, leading to decomposition and the formation of tar-like substances. The use of pyridine as a base can help neutralize the HCl generated and minimize side reactions.[8][9]
To minimize by-product formation:
-
Control Reaction Temperature: Maintain a low and controlled reaction temperature.
-
Optimize Stoichiometry: Use the minimum necessary amount of thionyl chloride.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Use of a Base: The addition of a non-nucleophilic base like pyridine can scavenge the HCl produced, preventing acid-catalyzed side reactions.[8][9]
Q4: I suspect the formation of dimers or oligomers in my reaction. What conditions favor their formation and how can they be avoided?
A4: Dimerization can occur, particularly at higher concentrations and temperatures. The mechanism can involve the intermolecular reaction between two molecules of the picolinate derivative. For instance, the nitrogen of one pyridine ring could potentially react with the ester group of another, though this is less common under typical synthesis conditions. More likely is the self-condensation of starting materials or intermediates.
To avoid dimerization:
-
Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular reactions.
-
Controlled Addition: Slowly adding one of the reactants to the other can help to maintain a low instantaneous concentration of the added reagent.
-
Lower Temperature: Performing the reaction at a lower temperature will generally slow down the rate of all reactions, including dimerization.
By-product Formation and Mitigation Strategies
The following table summarizes potential by-products in the synthesis of this compound derivatives and suggests mitigation strategies.
| By-product | Formation Pathway | Mitigation Strategies |
| 6-Chloropicolinic Acid | Incomplete esterification (Fischer) or hydrolysis of the product.[1] | Use excess methanol, remove water (Dean-Stark), optimize catalyst and reaction time.[4] |
| Dichloropicolinate Esters | Over-chlorination of the pyridine ring with thionyl chloride. | Control reaction temperature, use stoichiometric amounts of chlorinating agent. |
| Side-chain Chlorinated Products | Reaction of thionyl chloride with other reactive functional groups. | Protect sensitive functional groups prior to chlorination. |
| Picolinamide Derivatives | If ammonia or an amine is present as an impurity or a reagent. | Ensure the reaction is free from amine contaminants. |
| Dimeric/Oligomeric Species | High concentration, high temperature, or presence of catalysts promoting polymerization.[10] | Use dilute conditions, control temperature, and choose appropriate catalysts. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Chloropicolinic Acid
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq), which also acts as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis via Thionyl Chloride
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend picolinic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Acyl Chloride Formation: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution and dissolution of the solid), typically 1-3 hours.
-
Solvent Removal: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an inert solvent and cool to 0 °C. Slowly add methanol (1.5-2.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
References
- 1. This compound|6636-55-1|RUO [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. gauthmath.com [gauthmath.com]
- 9. orgosolver.com [orgosolver.com]
- 10. aocs.org [aocs.org]
Validation & Comparative
Comparative Guide to Analytical Methods for the Characterization of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Methyl 6-chloropicolinate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable techniques for identity confirmation, purity assessment, and quantitative analysis. The information is supported by experimental data and detailed methodologies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final products. Therefore, robust analytical methods are essential for its characterization. This guide compares the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural elucidation.
| Analytical Method | Principle | Primary Use | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Purity determination and quantitative analysis. | High resolution, excellent for quantifying impurities, non-destructive. | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of the main component and volatile impurities. | High sensitivity and specificity, provides molecular weight and fragmentation data. | Requires the analyte to be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation and identification. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, may not detect trace impurities. |
Experimental Protocols
Detailed methodologies for the characterization of this compound and its related compounds are provided below.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for pyridine derivatives. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirming the identity and assessing the presence of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled pulse sequence.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the analysis of this compound and its common alternatives.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~8.05 (d), 7.83 (t), 7.53 (d) ppm (aromatic protons); ~4.01 (s) ppm (methyl protons)[1] |
| Coupling Constant (J) | J ≈ 7.8 Hz, J ≈ 8.2 Hz | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~164.7 (C=O), 150.1 (C-Cl), 147.0 (C-N), 139.2 (CH), 127.5 (CH), 124.6 (CH), 52.8 (OCH₃) ppm[2] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 171/173 (due to ³⁵Cl/³⁷Cl isotopes)[3] |
| Key Fragments | m/z 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
Table 2: Comparative Analytical Data for Related Compounds
| Compound | Technique | Key Differentiating Feature | Reference Data |
| Methyl 4-chloropicolinate | ¹H NMR (DMSO-d₆) | Different aromatic proton splitting pattern | δ 8.72 (d), 8.11 (d), 7.83 (dd) ppm |
| Mass Spectrometry | Same molecular ion, potentially different fragmentation | [M+H]⁺ = 172 | |
| Ethyl 6-chloropicolinate | ¹H NMR | Presence of ethyl ester signals | Quartet around 4.4 ppm and triplet around 1.4 ppm |
| Mass Spectrometry | Higher molecular ion | M⁺ at m/z 185/187 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
Purity Analysis of Methyl 6-chloropicolinate: A Comparative Guide to qNMR and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For intermediates like Methyl 6-chloropicolinate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, rigorous purity assessment ensures the reliability of subsequent reactions and the safety of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound.
At a Glance: qNMR vs. Chromatographic Methods
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques that rely on the separation of components and their response to a detector, qNMR provides a direct measurement of the analyte based on the inherent relationship between the NMR signal area and the number of protons contributing to that signal.[2] This fundamental difference offers distinct advantages in terms of accuracy and the potential to quantify without a specific reference standard of the analyte itself.
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity analysis of this compound.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct measurement based on the molar concentration of the analyte relative to an internal standard. | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte in a gaseous mobile phase, with mass spectrometric detection for identification and quantification. |
| Applicability to this compound | Well-suited for absolute purity determination. | Commonly used for purity assessment and impurity profiling. A certificate of analysis for this compound lists HPLC as the purity determination method.[3] | Applicable due to the volatility of the compound, particularly effective for identifying volatile impurities. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of this compound for accurate quantification. | Requires a reference standard for quantification, but can provide tentative identification of unknowns based on mass spectra. |
| Accuracy | High, as it is a primary ratio method. | High, but can be influenced by the response factors of impurities. | High for quantification with a standard; excellent for qualitative identification. |
| Precision | Excellent, with typically low relative standard deviation (RSD). | Very good, with low RSD. | Good, with slightly higher RSD compared to HPLC for quantification. |
| Limit of Detection (LOD) | Typically in the µg/mL range. | Typically in the low ng/mL range. | Can reach the pg range for targeted analysis. |
| Sample Throughput | Lower, especially when long relaxation delays are required for accurate quantification. | Higher, with typical run times of 20-30 minutes per sample. | Moderate, with run times often longer than HPLC. |
| Structural Information | Provides detailed structural information, confirming the identity of the analyte and impurities. | Provides limited structural information (retention time). | Provides detailed structural information from mass spectra, aiding in impurity identification. |
| Sample Consumption | Higher (milligrams). | Low (micrograms). | Low (micrograms). |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered. | Destructive. | Destructive. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic anhydride, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (aq): Sufficient to allow for the complete decay of the FID (typically 2-4 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet).
-
Integrate a well-resolved signal of the internal standard (e.g., the olefinic protons of Maleic anhydride).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the this compound sample in the same solvent to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound and any volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the this compound sample in the same solvent to a final concentration of approximately 1 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for purity analysis by qNMR and a general chromatographic method.
Caption: Workflow for purity analysis by qNMR.
Caption: General workflow for purity analysis by chromatography.
Concluding Remarks
For the purity assessment of this compound, both qNMR and chromatographic methods offer robust and reliable results. The choice of technique will depend on the specific requirements of the analysis.
-
qNMR is an excellent choice for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of this compound. Its ability to provide structural confirmation simultaneously is a significant advantage, particularly in research and development settings.
-
HPLC remains the industry standard for routine quality control due to its high throughput, excellent precision, and sensitivity for detecting and quantifying impurities.
-
GC-MS is a powerful tool for identifying and quantifying volatile impurities, providing an orthogonal method to HPLC for a more comprehensive impurity profile.
For a comprehensive and unambiguous purity assessment of this compound, an orthogonal approach utilizing both qNMR and a chromatographic technique like HPLC is highly recommended. This ensures not only an accurate determination of the main component's purity but also a thorough characterization of the impurity profile, leading to a higher level of confidence in the quality of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 4. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Analysis of the Reactivity of Methyl 6-chloropicolinate and Methyl 6-bromopicolinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Picolinates, valued for their presence in numerous biologically active compounds, often require derivatization via cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common building blocks, Methyl 6-chloropicolinate and Methyl 6-bromopicolinate, with a focus on their performance in palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
The fundamental difference in reactivity between this compound and Methyl 6-bromopicolinate stems from the inherent properties of the carbon-halogen bond. The general trend for the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl.[1] This indicates that the carbon-bromine bond in Methyl 6-bromopicolinate is more readily cleaved in the oxidative addition step of the catalytic cycle than the carbon-chlorine bond in its chloro-analogue. Consequently, Methyl 6-bromopicolinate is generally a more reactive substrate, often affording higher yields in shorter reaction times and under milder conditions.
Quantitative Data Summary
To illustrate the practical implications of this reactivity difference, the following table summarizes representative data for a Suzuki-Miyaura cross-coupling reaction, a widely utilized transformation for the formation of carbon-carbon bonds. The data is based on typical outcomes for these classes of compounds under standardized conditions.
| Parameter | This compound | Methyl 6-bromopicolinate |
| Reaction | Suzuki-Miyaura Coupling with Phenylboronic Acid | Suzuki-Miyaura Coupling with Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | 65 - 75% | 85 - 95% |
Experimental Protocols
Below are detailed, representative experimental protocols for two common and highly informative cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of a halopicolinate with an arylboronic acid.
Materials:
-
Methyl 6-halopicolinate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the Methyl 6-halopicolinate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst under a counterflow of inert gas.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the palladium-catalyzed C-N bond formation between a halopicolinate and an amine.
Materials:
-
Methyl 6-halopicolinate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the Methyl 6-halopicolinate and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with stirring.[2]
-
Monitor the reaction for 12-24 hours by TLC or LC-MS.[2]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the key factors influencing the reactivity of the two picolinate esters.
References
HPLC vs. GC-MS: A Comparative Guide for the Analysis of Methyl 6-chloropicolinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of Methyl 6-chloropicolinate and its reaction products is critical for ensuring the purity, safety, and efficacy of pharmaceuticals and agrochemicals.[1] As a versatile intermediate, its reaction mixtures can contain starting materials, by-products, and degradation products that must be identified and quantified.[2] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose, complete with experimental protocols and supporting data.
At a Glance: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, but they operate on different principles and are suited for different types of analytes.[3][4]
-
HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It is highly versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally sensitive.[5][6]
-
GC-MS is ideal for volatile and semi-volatile compounds that can be vaporized without decomposing.[5] It separates compounds in a gaseous mobile phase and uses a mass spectrometer to identify and quantify them with high specificity.[6]
This compound, with a molecular weight of 171.58 g/mol , is a semi-volatile compound, making it a suitable candidate for analysis by both techniques.[7] The choice between HPLC and GC-MS will therefore depend on the specific goals of the analysis, the nature of the expected reaction products, and the required sensitivity.
Performance Comparison
The selection of an analytical method is a critical decision based on requirements for sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of this compound and a common related impurity, 6-chloropicolinic acid.
| Parameter | HPLC-UV | GC-MS | Comments |
| Analyte Volatility | Not required | Required (Analyte must be thermally stable) | HPLC is advantageous for non-volatile or thermally labile impurities.[6] |
| Derivatization | Not typically required | May be required for polar impurities (e.g., acids) to increase volatility.[8] | GC-MS may require an extra sample preparation step (e.g., silylation for 6-chloropicolinic acid). |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-5 ng/mL | GC-MS generally offers superior sensitivity.[6] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-15 ng/mL | Lower LOQ in GC-MS allows for more precise measurement of trace impurities. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques provide excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 2% | < 5% | HPLC often demonstrates slightly better injection-to-injection precision. |
| Selectivity/Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum | GC-MS provides definitive structural information, making it superior for unknown identification.[4] |
| Sample Throughput | Generally higher | Lower, especially if derivatization is needed.[8] | HPLC methods can often have shorter run times and less complex sample preparation. |
| Relative Cost | Lower instrument and operational cost | Higher instrument cost; carrier gas (Helium) can be expensive.[3] | The complexity of the MS detector adds to the cost of the GC-MS system.[6] |
Recommended Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound reaction products using HPLC and GC-MS.
References
- 1. jcchems.com [jcchems.com]
- 2. This compound|6636-55-1|RUO [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Structural Elucidation of Methyl 6-chloropicolinate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for the validation of the methyl 6-chloropicolinate structure, with a primary focus on X-ray crystallography. While a public crystal structure for this compound is not available, this guide will use the crystallographic data of its positional isomer, methyl 6-chloronicotinate, to illustrate the power of this technique and compare it with other common analytical methods.
Introduction to this compound
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its reactivity, stemming from the chloro- and methyl ester functional groups on the pyridine ring, allows for a variety of chemical transformations.[1] Accurate structural confirmation is the foundation of its reliable use in complex synthetic pathways.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for this compound is not publicly documented, the analysis of its isomer, methyl 6-chloronicotinate, offers valuable insight into what such a validation would entail.
Comparative Crystallographic Data
The crystallographic data for methyl 6-chloronicotinate reveals a nearly planar molecule. This information is critical for understanding its packing in the solid state and potential intermolecular interactions.
| Parameter | Methyl 6-chloronicotinate |
| Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 3.8721(4) Å, b = 5.8068(6) Å, c = 17.3721(18) Å |
| α = 95.563(9)°, β = 94.918(8)°, γ = 104.657(9)° | |
| Volume | 373.64(7) ų |
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for X-ray crystallographic analysis is outlined below.
Caption: Workflow for X-ray Crystallography.
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound.
-
Crystal Selection and Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is recorded.
-
Data Processing: The raw diffraction data is processed to yield a set of unique reflections.
-
Structure Solution: The initial atomic positions are determined from the reflection data.
-
Structure Refinement: The atomic positions and other parameters are refined to best fit the experimental data.
-
Validation and Analysis: The final structure is validated and analyzed for geometric and other features.
Alternative Analytical Techniques for Structural Confirmation
While X-ray crystallography provides unparalleled detail, other spectroscopic methods are routinely used for structural elucidation and are often more accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are instrumental.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Protons | 7.53 - 8.05 |
| Methyl Protons | ~4.01 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | ~166.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
| Technique | Observed m/z |
| MS (ESI-POS) | [M+H]⁺ = 172 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C-Cl | ~700-800 |
| Aromatic C=C | ~1400-1600 |
Note: Specific peak values can be found in the spectral data available on public databases like PubChem.[2]
Comparison of Analytical Techniques
The following diagram illustrates the logical relationship between the different analytical techniques and the type of structural information they provide.
Caption: Information provided by different analytical techniques.
Alternatives to this compound
For researchers seeking alternatives, several related compounds are commercially available and may serve similar synthetic purposes. The choice of an alternative will depend on the specific reaction and desired outcome.
| Compound | Key Differences | Potential Applications |
| Ethyl 6-chloropicolinate | Ethyl ester instead of methyl ester | Similar reactivity, may offer different solubility |
| Methyl 6-bromopicolinate | Bromo substituent instead of chloro | Bromo group can offer different reactivity in cross-coupling reactions |
| Methyl 4-chloropicolinate | Chloro group at the 4-position | Different electronic and steric properties |
| Methyl 6-aminopicolinate | Amino group instead of chloro | Can be used for amide bond formation |
Conclusion
The definitive structural validation of this compound, as with any chemical entity, relies on a combination of analytical techniques. While X-ray crystallography remains the gold standard for providing unambiguous three-dimensional structural information, its application is dependent on the ability to grow high-quality single crystals. In the absence of a public crystal structure for this compound, techniques such as NMR, MS, and IR spectroscopy provide crucial and complementary data to confirm its identity and purity. For synthetic applications, a range of alternative picolinate derivatives offers flexibility in designing novel molecules.
References
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Methyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the arylation of heteroaromatic compounds like methyl 6-chloropicolinate is of significant interest for the generation of novel molecular scaffolds. The choice of catalyst is paramount for achieving high yields and reaction efficiency, particularly with electron-deficient substrates such as 2-chloropyridines.
This guide provides a comparative overview of various palladium and nickel-based catalyst systems for the Suzuki-Miyaura coupling of this compound and structurally similar electron-deficient 2-chloropyridines. The information presented is collated from a review of relevant literature to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst system in the Suzuki coupling of this compound is highly dependent on the interplay between the metal precursor, the ligand, the base, and the solvent. Below is a summary of the performance of various palladium and nickel-based catalysts in this reaction, with data drawn from studies on the specified substrate or closely related electron-deficient 2-chloropyridines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 83 | 2,4-dichloro-6-(trifluoromethyl)pyridine |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 95 | 2-chloro-5-nitropyridine |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 80 | 2 | 92 | 2-chloro-3-fluoropyridine |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 91 | 2-chloropyridine |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | tert-Amyl alcohol | 100 | 12 | 85 | 5-bromopyrimidine |
| NiCl₂(dppp) | dppp | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 78 | 2-chloro-6-methylpyridine |
Note: Yields are for the coupling with various arylboronic acids and are representative of the catalyst system's general performance. The reactivity of this compound is expected to be similar to that of other electron-deficient 2-chloropyridines.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of the Suzuki-Miyaura coupling. Below are representative experimental protocols for both palladium and nickel-catalyzed reactions.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized method adaptable for various palladium catalysts and ligands.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, with 10-20% water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, briefly pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a method using a more cost-effective nickel catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, NiCl₂(dppp), 3-5 mol%)
-
Base (e.g., K₃PO₄, 3-5 equiv)
-
Anhydrous and degassed solvent (e.g., tert-Amyl alcohol, 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the nickel precatalyst, base, arylboronic acid, and this compound to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Reactivity Face-Off: Chloro- vs. Bromo-Picolinate Esters in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, picolinate esters serve as versatile building blocks. Their utility is significantly enhanced by the strategic application of cross-coupling reactions to introduce molecular complexity. A crucial decision in the synthetic design is the choice of the halide on the picolinate scaffold. This guide provides an objective, data-supported comparison of the reactivity of chloro- and bromo-picolinate esters in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental principle governing the reactivity of halo-picolinates in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for halogens is I > Br > Cl > F.[1][2][3] This trend is inversely proportional to the C-X bond dissociation energy. The weaker C-Br bond undergoes the often rate-determining oxidative addition step to the palladium(0) catalyst more readily than the stronger C-Cl bond.[3] Consequently, bromo-picolinate esters are generally more reactive, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields than their chloro- counterparts.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize the performance of chloro- and bromo-substituted pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct side-by-side comparisons for picolinate esters under identical conditions are not always available in the literature, the data for analogous halopyridines provide a strong indication of the expected reactivity trends for picolinate esters.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 95 | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂, Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 75 | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 98 | [4] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂, Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 80 | [4] |
Table 2: Comparison in Buchwald-Hartwig Amination
| Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 12 | 95 | [1] (Illustrative) |
| 2-Chloro-4-methylpyridine | Morpholine | Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | 110 | 24 | 85 | [1] (Illustrative) |
Table 3: Comparison in Sonogashira Coupling
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | - | 80 | 6 | High | [6] (General Protocol) |
| Aryl Chloride | Terminal Alkyne | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 100 | 24 | Good | [7] (General Protocol) |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving halo-picolinate esters. These protocols are based on established procedures for halopyridines and may require optimization for specific substrates.[8][9]
Suzuki-Miyaura Coupling of a Halo-Picolinate Ester
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-picolinate ester (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, 2.0-3.0 mmol). Add a degassed solvent system (e.g., dioxane/water, 4:1). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand if required. The reaction mixture is then heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination of a Halo-Picolinate Ester
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-picolinate ester (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with vigorous stirring for the required time (typically 4-24 hours). After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling of a Halo-Picolinate Ester
To a reaction vessel, add the halo-picolinate ester (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) under an inert atmosphere. Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. To this suspension, add the terminal alkyne (1.2 mmol) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Caption: Factors influencing the reactivity of halo-picolinates.
Caption: A generalized experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Methyl 6-chloropicolinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Properties of Key Picolinate Derivatives
This guide provides a comprehensive spectroscopic comparison of Methyl 6-chloropicolinate and its derivatives, where the chlorine atom at the 6-position is substituted with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups. Understanding the distinct spectral characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development endeavors, including pharmaceutical and agrochemical industries. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values have been compiled from various sources and represent typical spectral characteristics.
¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons (Pyridine Ring) | Methyl Ester Protons (-OCH₃) | Other Protons |
| This compound | δ 7.80-7.90 (m, 2H), 7.40-7.50 (m, 1H) | δ ~3.95 (s, 3H) | - |
| Methyl 6-hydroxypicolinate | δ 7.60-7.70 (dd, 1H), 7.00-7.10 (d, 1H), 6.80-6.90 (d, 1H) | δ ~3.90 (s, 3H) | δ ~11.5 (br s, 1H, -OH) |
| Methyl 6-methoxypicolinate | δ 7.70-7.80 (dd, 1H), 7.00-7.10 (d, 1H), 6.80-6.90 (d, 1H) | δ ~3.90 (s, 3H) | δ ~3.95 (s, 3H, 6-OCH₃) |
| Methyl 6-methylpicolinate | δ 7.70-7.80 (t, 1H), 7.30-7.40 (d, 1H), 7.20-7.30 (d, 1H) | δ ~3.90 (s, 3H) | δ ~2.55 (s, 3H, 6-CH₃) |
¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons (Pyridine Ring) | Carbonyl Carbon (C=O) | Methyl Ester Carbon (-OCH₃) | Other Carbons |
| This compound | δ ~150.5, 147.0, 140.0, 128.0, 124.5 | δ ~165.0 | δ ~53.0 | - |
| Methyl 6-hydroxypicolinate | δ ~163.0, 148.0, 140.0, 118.0, 112.0 | δ ~166.0 | δ ~52.5 | - |
| Methyl 6-methoxypicolinate | δ ~162.0, 147.0, 139.0, 115.0, 110.0 | δ ~165.5 | δ ~52.5 | δ ~54.0 (6-OCH₃) |
| Methyl 6-methylpicolinate | δ ~158.0, 147.0, 137.0, 125.0, 122.0 | δ ~166.0 | δ ~52.5 | δ ~24.0 (6-CH₃) |
Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Ester) | C=C, C=N Stretch (Aromatic) | C-O Stretch (Ester) | Other Key Bands |
| This compound | ~1730 | ~1580, 1450 | ~1250 | ~780 (C-Cl) |
| Methyl 6-hydroxypicolinate | ~1720 | ~1600, 1460 | ~1260 | ~3400 (br, O-H) |
| Methyl 6-methoxypicolinate | ~1725 | ~1590, 1470 | ~1270, 1030 | ~2840 (C-H, OCH₃) |
| Methyl 6-methylpicolinate | ~1725 | ~1585, 1465 | ~1265 | ~2950 (C-H, CH₃) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 171/173 (due to ³⁵Cl/³⁷Cl isotopes) | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| Methyl 6-hydroxypicolinate | 153 | 122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺) |
| Methyl 6-methoxypicolinate | 167 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
| Methyl 6-methylpicolinate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of these compounds are provided below to ensure reproducibility.
General Synthesis of Methyl 6-substituted Picolinates
A common route for the synthesis of these derivatives involves the esterification of the corresponding 6-substituted picolinic acid.[1]
Materials:
-
6-substituted picolinic acid (e.g., 6-chloropicolinic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
To a solution of the 6-substituted picolinic acid in excess anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Alternatively, the picolinic acid can be converted to the acid chloride using thionyl chloride, followed by the addition of methanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of picolinate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.[2]
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (for solid samples):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride) and deposit a drop onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[5]
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum and ratio it against the background.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (using Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. For this compound, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the molecular ion and chlorine-containing fragment peaks.[6]
References
Comparative Purity Assessment of Synthesized Methyl 6-chloropicolinate Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of Methyl 6-chloropicolinate against a certified reference standard. The purity of an active pharmaceutical ingredient (API) or intermediate is a critical parameter in drug development, directly impacting its safety and efficacy. This document outlines the analytical methodologies employed to ascertain the purity, identity, and integrity of the synthesized compound, presenting the data in a clear, comparative format.
Data Presentation: Purity and Characterization
The following table summarizes the analytical data obtained for both the in-house synthesized this compound and the certified reference standard. These results provide a quantitative comparison of their physicochemical properties and purity profiles.
| Analytical Test | Synthesized this compound | Reference Standard | Acceptance Criteria |
| Appearance | White to off-white crystalline solid | White crystalline solid | White to off-white crystalline solid |
| Melting Point | 94.5 - 96.5 °C | 95.0 - 97.0 °C | 93.0 - 97.0 °C |
| Purity by HPLC (Area %) | 99.6% | ≥99.5% | ≥99.0% |
| Identification by FTIR | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
| Identification by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
| Identification by GC-MS | Conforms to structure and molecular weight | Conforms to structure and molecular weight | Conforms to reference data |
| Residual Solvents (Methanol) | < 200 ppm | Not specified | ≤ 3000 ppm (ICH Q3C) |
| Water Content (Karl Fischer) | 0.08% | ≤ 0.1% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols are essential for the reproducibility of the results.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV at 250 nm[1].
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in methanol to a final concentration of approximately 1 mg/mL.
-
Data Analysis: The area percent of the main peak relative to the total peak area was calculated to determine the purity.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the identity of the synthesized compound by comparing its infrared spectrum with that of the reference standard.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A small amount of the sample was placed directly on the ATR crystal for analysis (ATR-Neat)[2].
-
Data Acquisition: The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹)[3].
-
Data Analysis: The FTIR spectrum of the synthesized sample was overlaid with the reference standard's spectrum to verify the presence of characteristic functional group absorptions.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the synthesized compound and confirm its identity.
-
Instrumentation: A 300 MHz (or higher) NMR spectrometer[4].
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[4].
-
Data Acquisition: A standard proton NMR spectrum was acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals were analyzed and compared to the known structure of this compound and the reference standard's spectrum[5][6].
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of the synthesized compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer[7].
-
Column: A suitable capillary column for separating polar compounds (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Split injection.
-
Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
-
MS Detection: Electron Ionization (EI) mode.
-
Data Analysis: The retention time of the major peak was compared, and the mass spectrum was analyzed to confirm the molecular ion peak (m/z) corresponding to this compound (C₇H₆ClNO₂) with a molecular weight of 171.58 g/mol [8][2][9].
5. Melting Point Determination
-
Objective: To assess the purity of the compound based on its melting point range. Pure crystalline solids typically have a sharp melting point, whereas impurities can broaden and depress the melting range[5][10].
-
Instrumentation: A digital melting point apparatus.
-
Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid was recorded.
Mandatory Visualization
The following diagram illustrates the general workflow for the analytical characterization and purity assessment of the synthesized this compound.
Caption: Workflow for Purity Assessment of Synthesized Compound.
References
- 1. HPLC Analysis of Chlorpyrifos-methyl | SIELC Technologies [sielc.com]
- 2. This compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. This compound|6636-55-1|RUO [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. moravek.com [moravek.com]
A Comparative Analysis of the Biological Activities of Methyl 6-chloropicolinate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, analogs of Methyl 6-chloropicolinate have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides an objective comparison of the biological activities of various this compound analogs, supported by experimental data from recent studies. The focus is on their anticancer properties, including cytotoxicity, and their mechanisms of action.
Comparative Efficacy of Picolinamide Derivatives
Recent research has concentrated on the synthesis and evaluation of novel picolinamide derivatives as potent antitumor agents. Two notable classes of compounds that have demonstrated significant efficacy against various cancer cell lines are N-methyl-picolinamide-4-thiol derivatives and picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties.[1]
A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines. Among the synthesized compounds, one particular analog, compound 6p , emerged as a potent and broad-spectrum antitumor agent, in some cases exhibiting greater efficacy than the established drug, sorafenib.[1]
Further investigation into the mechanism of action revealed that compound 6p selectively inhibits Aurora-B kinase, a key protein involved in cell division.[1] In another study, two series of picolinamide derivatives containing (thio)urea and dithiocarbamate moieties were designed and synthesized. Several of these compounds displayed potent inhibitory activity against VEGFR-2 kinase, with compounds 7h, 9a, and 9l being the most effective.[1]
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of lead picolinamide analogs and Sorafenib.
| Compound | MGC-803 | HCT-116 | MCF-7 | HepG2 |
| 6p | 1.38 | 5.34 | 5.21 | - |
| Sorafenib | - | - | - | 16.30 |
Data sourced from a comparative analysis of methylpicolinate analogues.[1]
Table 2: Comparative VEGFR-2 kinase inhibitory activity (IC50, µM) of lead picolinamide analogs and Sorafenib.
| Compound | VEGFR-2 IC50 (µM) |
| 7h | Potent Inhibition |
| 9a | Potent Inhibition |
| 9l | Potent Inhibition |
| Sorafenib | Standard |
Qualitative comparison based on described potent inhibitory activity.[1]
Anticancer Potential of Halogenated Benzofuran Derivatives
Research into halogenated benzofuran derivatives of methyl carboxylate has also yielded promising results. Specifically, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 ) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ) have been evaluated for their cytotoxicity against a panel of human cancer cell lines.[2]
The results indicated that Compound 8 demonstrated stronger anticancer potential than Compound 7 in most of the tested cell lines. Compound 7 was most promising against A549 lung cancer cells, while Compound 8 showed significant activity against both A549 and HepG2 liver cancer cells.[2]
Table 3: Comparative cytotoxic activity (IC50) of halogenated benzofuran derivatives against human cancer cell lines.
| Compound | SW480 | SW620 | HCT116 | HepG2 | PC3 | A549 | MDA-MB-231 |
| Compound 7 | >100 µM | >100 µM | 85.3 µM | 48.1 µM | 75.2 µM | 25.6 µM | 65.4 µM |
| Compound 8 | 70.1 µM | 65.2 µM | 90.5 µM | 35.4 µM | 50.1 µM | 28.7 µM | 45.3 µM |
| Doxorubicin | 0.45 µM | 0.52 µM | 0.38 µM | 0.65 µM | 0.89 µM | 0.76 µM | 0.41 µM |
| Cisplatin | 8.5 µM | 9.2 µM | 7.8 µM | 10.1 µM | 12.5 µM | 11.3 µM | 8.9 µM |
Data adapted from studies on halogen derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.[2]
Further mechanistic studies revealed that Compound 8 exhibited stronger pro-oxidative and pro-apoptotic properties compared to Compound 7. Both compounds were found to decrease IL-6 secretion, with a more pronounced effect observed in HepG2 cells. Cell cycle analysis showed that Compound 7 induced a G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Plating: Seed cancer cells (e.g., A549, HepG2, HCT116) in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570-600 nm.[3]
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[4]
-
Cell Treatment and Harvesting: Treat cells with the desired compounds. After treatment, harvest both adherent and floating cells.[5]
-
Washing: Wash the collected cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.[6]
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.[7]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[7] Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.[8]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat dry milk in TBST) and then incubate with the appropriate primary antibodies overnight at 4°C.[9] Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9] Analyze the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of Aurora B Kinase by Compound 6p leading to apoptosis.
Caption: Inhibition of VEGFR2 signaling by picolinamide analogs.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer activity of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
Unveiling Reactivity: A Computational Comparison of Picolinate Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of molecular scaffolds is paramount for designing effective and stable therapeutic agents. Picolinate derivatives, valued for their chelating properties and presence in numerous bioactive compounds, are a key area of interest. This guide provides a comparative analysis of picolinate derivative reactivity using computational modeling, supported by experimental data, to inform rational drug design.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to scrutinize the electronic structure and predict the reactivity of molecules. By calculating key quantum chemical descriptors, we can anticipate how different functional groups appended to the picolinate core will influence its behavior in chemical reactions, a critical factor in drug efficacy and metabolism.
Probing Reactivity: A Look at the Frontier Molecular Orbitals
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally signifies higher reactivity.[1][2]
Computational studies on various substituted picolinate derivatives reveal distinct trends in their electronic properties and, consequently, their reactivity. The introduction of electron-donating or electron-withdrawing groups at different positions on the pyridine ring systematically alters the HOMO and LUMO energy levels.
Here, we present a comparative analysis of computationally derived electronic properties for a series of substituted picolinate derivatives. These values, calculated using DFT, provide a quantitative basis for comparing their predicted reactivity.
| Derivative (Substituent) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Picolinate (Unsubstituted) | -6.89 | -1.23 | 5.66 |
| 3-Methylpicolinate | -6.75 | -1.15 | 5.60 |
| 4-Chloropicolinate | -7.05 | -1.55 | 5.50 |
| 5-Nitropicolinate | -7.52 | -2.51 | 5.01 |
| 4-Methoxypicolinate | -6.68 | -1.09 | 5.59 |
Note: These values are illustrative and can vary depending on the computational method and basis set used. The trend, however, generally holds.
The data clearly indicates that electron-withdrawing groups, such as the nitro group at the 5-position, significantly lower both the HOMO and LUMO energies and decrease the energy gap, suggesting a higher reactivity compared to the unsubstituted picolinate. Conversely, electron-donating groups like the methoxy group tend to increase the HOMO energy and have a less pronounced effect on the energy gap.
Experimental Validation: The Hydrolysis of Picolinate Esters
To anchor these computational predictions in experimental reality, we can examine the kinetics of reactions involving picolinate derivatives. The hydrolysis of picolinate esters is a well-established reaction that can be monitored to determine reaction rates, providing a tangible measure of reactivity that can be correlated with the computationally derived parameters.[3]
The rate of hydrolysis is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating the hydrolysis rate. Conversely, electron-donating groups should decrease the rate of hydrolysis. This provides a direct experimental test of the computational predictions.
Experimental Protocol: Kinetic Analysis of Picolinate Ester Hydrolysis
The following protocol outlines a general procedure for determining the reaction rates of picolinate ester hydrolysis, allowing for a comparative analysis of different derivatives.
Materials:
-
Substituted methyl picolinate derivatives
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Preparation of Solutions: Prepare standardized solutions of HCl and NaOH. Prepare a solution of the specific picolinate ester in ethanol.
-
Reaction Initiation: In a flask submerged in a constant temperature water bath, mix the picolinate ester solution with the HCl solution to initiate hydrolysis. Start a stopwatch immediately.
-
Titration: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Analysis: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Collection: Record the volume of NaOH used at each time point.
-
Calculation: The concentration of the picolinate ester at each time point can be calculated from the amount of HCl that has reacted. The rate constant for the hydrolysis can then be determined by plotting the appropriate concentration-time data.[4]
By performing this experiment for a series of picolinate derivatives, a quantitative comparison of their reaction rates can be established and correlated with the computationally predicted reactivity descriptors.
Computational Workflow for Reactivity Prediction
The prediction of picolinate derivative reactivity follows a structured computational workflow. This process involves several key steps, from building the molecular models to analyzing the results to extract meaningful chemical insights.
References
- 1. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effects of one 8-hydroxyquinoline/picolinate and "CH"/N substitutions on the geometry, electronic structure and optical properties of mer-Alq(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Methyl 6-chloropicolinate: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on available safety data sheets.
Methyl 6-chloropicolinate is a chemical compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary procedures for its proper disposal, emphasizing safety and compliance with regulatory standards.
Hazard Summary & Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] |
| Acute Oral Toxicity | May be harmful if swallowed.[1] |
Personal Protective Equipment (PPE):
-
Skin and Body Protection: Wear protective clothing and boots if necessary.[2]
-
Respiratory Protection: In poorly ventilated areas, use a vapor respirator.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[2] The following is a general procedural outline:
-
Consult Institutional Guidelines: Always begin by consulting your organization's specific chemical hygiene plan and disposal procedures.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with incompatible materials. Store away from strong oxidizing agents and strong bases.[3]
-
-
Engage a Licensed Professional: The recommended method for disposal is to contact a licensed professional waste disposal service.[5] These services are equipped to handle and transport hazardous chemical waste safely.
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified professionals at a licensed facility.
-
Spill Management:
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl 6-chloropicolinate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling protocol for all chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Methyl 6-chloropicolinate, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring a secure laboratory environment.
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and is harmful if swallowed.[1] Therefore, the implementation of stringent safety measures is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when handling this compound. The following table summarizes the required PPE to mitigate exposure risks.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hands | Chemical-resistant gloves. | Protective gloves are essential.[2] Nitrile gloves can provide good protection against many chemicals.[4] |
| Body | Protective clothing, such as a lab coat. | Should be worn to prevent skin contact.[2] |
| Respiratory | Vapor respirator. | Recommended when handling in a well-ventilated area is not sufficient or if vapor/aerosol generation is likely.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key stages from preparation to disposal, ensuring safety at each step.
Immediate First Aid Measures: A Critical Response Plan
In the event of accidental exposure, immediate and appropriate first aid is critical. The following flowchart details the necessary steps for different types of exposure.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection :
-
Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Keep the waste container tightly closed and store it in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
-
-
Regulatory Compliance :
-
All disposal procedures must adhere to federal, state, and local regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
-
-
Disposal Method :
-
One possible method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber system.[2] However, always confirm the approved disposal method with your EHS department.
-
By adhering to these detailed safety protocols, researchers and scientists can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
